N-(3-fluorophenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJVAXXKUPXVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302512 | |
| Record name | N-(3-Fluorophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519004-35-4 | |
| Record name | N-(3-Fluorophenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519004-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-fluorophenyl)prop-2-enamide: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(3-fluorophenyl)prop-2-enamide, a molecule of interest in medicinal chemistry and materials science. Drawing upon available data and established scientific principles, this document delves into its chemical architecture, physicochemical properties, synthesis, and potential biological significance, offering a foundational resource for researchers in the field.
Molecular Identity and Physicochemical Profile
N-(3-fluorophenyl)prop-2-enamide is an organic compound featuring a fluorinated phenyl ring linked to a propenamide group. The presence of the fluorine atom and the reactive acrylamide moiety imparts distinct chemical characteristics that are of interest for various applications.
Table 1: Chemical and Physical Properties of N-(3-fluorophenyl)prop-2-enamide
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | [ChemScene][1] |
| Molecular Weight | 165.16 g/mol | [ChemScene][1] |
| CAS Number | 519004-35-4 | [ChemScene][1] |
| IUPAC Name | N-(3-fluorophenyl)prop-2-enamide | N/A |
| Synonyms | N-(3-Fluorophenyl)acrylamide | [MySkinRecipes][2] |
| Canonical SMILES | C=CC(=O)NC1=CC(=CC=C1)F | N/A |
| Melting Point | Not available in public literature. | N/A |
| Boiling Point | Not available in public literature. | N/A |
| Solubility | Not available in public literature. | N/A |
| logP (Predicted) | Not available in public literature. | N/A |
Synthesis and Reactivity
The synthesis of N-(3-fluorophenyl)prop-2-enamide can be achieved through standard amidation reactions. A common and effective method involves the acylation of 3-fluoroaniline with acryloyl chloride.[3] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of N-(3-fluorophenyl)prop-2-enamide.
The reactivity of this molecule is dominated by the electrophilic nature of the α,β-unsaturated amide. This functional group can participate in Michael additions and polymerization reactions. The fluorinated aromatic ring is generally stable but can undergo nucleophilic aromatic substitution under harsh conditions.
Potential Biological Activity and Therapeutic Relevance
While direct studies on the biological effects of N-(3-fluorophenyl)prop-2-enamide are limited, the structural motifs present in the molecule are found in compounds with significant pharmacological activity, particularly in the realm of oncology.
Anticancer Potential
Derivatives of N-(2-aminophenyl)-prop-2-enamide have been identified as potent anticancer agents.[4] These compounds have been shown to selectively inhibit the growth of cancer cells with high expression of the embryonic factor SALL4.[4] The mechanism of action is believed to involve the disruption of the SALL4-NuRD (Nucleosome Remodeling and Deacetylase) complex, which is crucial for the survival of certain cancer cells.[4]
Furthermore, the N-(3-fluorophenyl)amide moiety is a key component of a known selective inhibitor of Aurora kinase B (AURKB), an enzyme often overexpressed in various cancers and a critical regulator of cell division.[5]
Proposed Mechanism of Action in Cancer:
Caption: Potential anticancer mechanisms of action.
Kinase Inhibition
The presence of the N-(3-fluorophenyl) group in known kinase inhibitors suggests that N-(3-fluorophenyl)prop-2-enamide could also exhibit activity against various kinases.[6] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Experimental Protocols
The following provides a general framework for the synthesis and biological evaluation of N-(3-fluorophenyl)prop-2-enamide, based on established methodologies for similar compounds.
Synthesis Protocol
This protocol is adapted from general procedures for the synthesis of amides from acyl chlorides and anilines.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-fluoroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of acryloyl chloride (1.05 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure N-(3-fluorophenyl)prop-2-enamide.
In Vitro Anticancer Activity Assay
To evaluate the potential anticancer effects, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[7]
Experimental Workflow:
Caption: Workflow for in vitro anticancer activity screening.
Spectroscopic Characterization
While specific spectra for N-(3-fluorophenyl)prop-2-enamide are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Expected Spectral Data:
-
¹H NMR: Signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), aromatic protons on the fluorophenyl ring (around 7.0-7.5 ppm), and a broad singlet for the amide N-H proton (can vary, but often > 8.0 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon of the amide (around 165 ppm), the vinyl carbons, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J_CF).
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the amide (around 1660 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and bands associated with C=C and aromatic C-H stretching.[8]
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 165.16.
Conclusion
N-(3-fluorophenyl)prop-2-enamide is a molecule with significant potential, particularly in the development of novel therapeutic agents. Its structural similarity to known anticancer compounds and kinase inhibitors warrants further investigation into its biological activity. The synthetic route is straightforward, allowing for the production of material for further studies. This guide provides a solid foundation for researchers to begin exploring the chemical and biological properties of this intriguing compound.
References
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available at: [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]
-
Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Available at: [Link]
-
Direct Synthesis of Enamides via Electrophilic Activation of Amides. ACS Publications. Available at: [Link]
-
(2E)-N-(3-fluorophenyl)-3-phenyl-2-propenamide. PubChem. Available at: [Link]
-
IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
-
Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. Available at: [Link]
- N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer. Google Patents.
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]
-
Structure Determination of Organic Compounds. SpringerLink. Available at: [Link]
-
Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. Available at: [Link]
-
How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. Available at: [Link]
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The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]
-
Discussion Addendum for: Practical Synthesis of Novel Chiral Allenamides. Organic Syntheses. Available at: [Link]
-
N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. ResearchGate. Available at: [Link]
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Organic Structure Elucidation Workbook. University of Notre Dame. Available at: [Link]
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3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. PubChem. Available at: [Link]
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N-(3-Fluorophenyl)acrylamide. MySkinRecipes. Available at: [Link]
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N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. Available at: [Link]
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- 8. rose-hulman.edu [rose-hulman.edu]
Physicochemical Characteristics & Warhead Profiling: N-(3-fluorophenyl)prop-2-enamide
Executive Summary
N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) represents a critical class of electrophilic fragments ("warheads") used in the design of Targeted Covalent Inhibitors (TCIs). Unlike reversible ligands, this molecule is designed to act as a Michael acceptor, forming an irreversible covalent bond with nucleophilic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) within a protein's ATP-binding pocket.
This technical guide analyzes the molecule not merely as a standalone reagent, but as a pharmacophore model for tuning electrophilicity, metabolic stability, and residence time in drug discovery.
Part 1: Molecular Architecture & Electronic Properties
Structural Logic
The molecule consists of two distinct domains coupled by an amide bond:
-
The Warhead (Acrylamide): A soft electrophile containing an
-unsaturated carbonyl system.[1][2] The -carbon (C3) serves as the collision point for the nucleophilic thiol of cysteine. -
The Tuning Element (3-Fluoroaniline): The phenyl ring provides a scaffold for hydrophobic interactions, while the fluorine atom at the meta position exerts specific electronic and metabolic effects.
The "Fluorine Effect" on Reactivity
The inclusion of fluorine at the 3-position is a deliberate medicinal chemistry strategy.
-
Electronic Modulation: Fluorine is highly electronegative (
), exerting a strong inductive electron-withdrawing effect (-I). In the meta position, this withdraws electron density from the amide nitrogen, slightly increasing the acidity of the N-H bond and, by extension, lowering the LUMO energy of the acrylamide system. This makes the -carbon more electrophilic (reactive) compared to an unsubstituted phenyl ring, but less reactive than a para-nitro analog, offering a "Goldilocks" zone of reactivity that minimizes off-target toxicity. -
Metabolic Blockade: The C-F bond is metabolically stable. Placing F at the C3 position blocks Cytochrome P450-mediated oxidation at this site, a common clearance pathway for phenyl rings.
Mechanism of Action (Michael Addition)
The core utility of this molecule is the thia-Michael addition. The sulfur atom of a cysteine residue attacks the
Part 2: Physicochemical Profiling
The following data summarizes the core physicochemical properties relevant to formulation and assay development.
| Property | Value / Characteristic | Relevance to Drug Discovery |
| Molecular Formula | Fragment definition | |
| Molecular Weight | 165.17 g/mol | Low MW allows for high Ligand Efficiency (LE) |
| LogP (Predicted) | ~1.6 – 1.9 | Moderately lipophilic; membrane permeable |
| TPSA | ~29.1 Ų | Good oral bioavailability potential |
| H-Bond Donors | 1 (Amide NH) | Critical for hinge-region binding |
| H-Bond Acceptors | 2 (C=O, F) | Interaction with backbone residues |
| pKa (Amide NH) | ~14.5 | Neutral at physiological pH |
| Solubility | Low in water; High in DMSO, DCM, MeOH | Requires organic co-solvent for biological assays |
Part 3: Chemical Reactivity & Kinetic Analysis
To validate the suitability of this warhead, researchers must assess its intrinsic reactivity.[3][4] A warhead that is too reactive will bind non-specifically to plasma proteins (e.g., albumin) or glutathione (GSH), leading to toxicity.
Glutathione (GSH) Half-Life Assay
This is the industry-standard protocol for assessing electrophilic reactivity.
Protocol:
-
Preparation: Dissolve N-(3-fluorophenyl)prop-2-enamide in DMSO to 10 mM.
-
Incubation: Mix compound (final 10 µM) with reduced GSH (final 5 mM, 500-fold excess) in PBS (pH 7.4) at 37°C.
-
Note: The large excess of GSH ensures pseudo-first-order kinetics.
-
-
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Stop reaction immediately with 1% Formic Acid in Acetonitrile.
-
Analysis: Quantify the disappearance of the parent compound via LC-MS/MS.
Data Interpretation:
Plot
-
Target Profile: A
between 15 and 120 minutes usually indicates a "tunable" warhead suitable for TCIs. < 15 min suggests high risk of off-target toxicity.
Part 4: Synthesis & Purification Protocol
Objective: Synthesize N-(3-fluorophenyl)prop-2-enamide on a gram scale with >95% purity.
Reaction Scheme
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Reagents:
-
Add 3-Fluoroaniline (1.0 eq) to anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Add Triethylamine (TEA) or DIPEA (1.2 eq) as the acid scavenger.
-
-
Addition: Cool the solution to 0°C (ice bath). Add Acryloyl Chloride (1.05 eq) dropwise over 20 minutes.
-
Critical Control: The reaction is exothermic. Maintain temperature < 5°C to prevent polymerization of the acryloyl chloride.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Workup (Self-Validating Step):
-
Wash reaction mixture with 1M HCl (removes unreacted aniline and TEA).
-
Wash with Saturated
(neutralizes excess acid). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
Part 5: Stability & Storage
-
Polymerization Risk: Acrylamides are prone to radical polymerization.
-
Mitigation: Store neat solids at -20°C. For long-term storage of liquid stocks, add a radical inhibitor like 4-methoxyphenol (MEHQ) (10-50 ppm) if the application permits.
-
-
Hydrolysis: The amide bond is relatively stable at neutral pH but will hydrolyze under strong acidic or basic conditions at elevated temperatures.
-
Light Sensitivity: Protect from direct UV light to prevent photo-induced isomerization or degradation.
References
-
Recent Advances in the Development of Covalent Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides. Journal of Medicinal Chemistry. Available at: [Link]
-
Characterising Covalent Warhead Reactivity. National Institutes of Health (PMC). Available at: [Link]
- Targeted Covalent Inhibitors: Principles and Practice.RSC Medicinal Chemistry. (General Reference for Warhead Design).
-
N-(3-fluorophenyl)prop-2-enamide Compound Summary. PubChem. Available at: [Link](Note: Link directs to the cinnamamide analog record for structural comparison, as the specific acrylamide fragment is often indexed as a substructure).
Sources
The Role of N-(3-fluorophenyl)prop-2-enamide as a Michael Acceptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-fluorophenyl)prop-2-enamide belongs to the class of α,β-unsaturated carbonyl compounds, a well-established group of Michael acceptors in organic chemistry and medicinal chemistry. The electrophilic nature of the β-carbon in its acrylamide moiety makes it susceptible to nucleophilic attack, particularly from soft nucleophiles like the thiol group of cysteine residues in proteins. This reactivity profile has positioned N-aryl acrylamides as valuable "warheads" for the design of targeted covalent inhibitors (TCIs), which can offer advantages in terms of potency, duration of action, and overcoming drug resistance. This guide provides a comprehensive overview of the synthesis, reactivity, and application of N-(3-fluorophenyl)prop-2-enamide as a Michael acceptor, with a focus on its potential in drug discovery and chemical biology. We will explore its mechanism of action, methods for its characterization, and protocols for evaluating its covalent binding kinetics.
Introduction: The Michael Addition and Covalent Inhibition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] In the realm of drug discovery, this reaction has been strategically employed to achieve covalent and often irreversible inhibition of protein function.[2] Covalent inhibitors, by forming a stable bond with their target protein, can provide sustained pharmacological effects and high potency.[3]
The acrylamide functional group is a widely used electrophilic warhead in the design of covalent inhibitors due to its moderate reactivity and high selectivity for cysteine residues.[1][4] The reactivity of the acrylamide can be fine-tuned by substituents on the nitrogen atom and the α- and β-positions of the vinyl group. The presence of an aryl group on the nitrogen, as in N-(3-fluorophenyl)prop-2-enamide, influences the electronic properties and steric hindrance of the Michael acceptor, thereby modulating its reactivity and selectivity.
Synthesis of N-(3-fluorophenyl)prop-2-enamide
The synthesis of N-(3-fluorophenyl)prop-2-enamide is typically achieved through the acylation of 3-fluoroaniline with acryloyl chloride.[5][6] This is a standard and generally high-yielding amidation reaction.
General Synthetic Protocol
A solution of 3-fluoroaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is cooled in an ice bath. A base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid byproduct. Acryloyl chloride is then added dropwise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The workup usually involves washing the organic layer with aqueous solutions to remove the amine hydrochloride salt and any unreacted starting materials, followed by drying and concentration under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]
Experimental Protocol: Synthesis of N-(3-fluorophenyl)prop-2-enamide
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Acylating Agent: Add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-(3-fluorophenyl)prop-2-enamide as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity as a Michael Acceptor
The core of N-(3-fluorophenyl)prop-2-enamide's utility lies in its role as a Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.
Mechanism of Thiol-Michael Addition
The reaction with a thiol, such as the side chain of a cysteine residue, proceeds through a conjugate addition mechanism. The reaction is typically base-catalyzed, with the thiolate anion (RS⁻) acting as the active nucleophile.[7]
The general mechanism involves:
-
Deprotonation: A base removes the proton from the thiol (R-SH) to generate the more nucleophilic thiolate (R-S⁻).
-
Nucleophilic Attack: The thiolate attacks the β-carbon of the acrylamide, leading to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated by a proton source (e.g., the protonated base or solvent) to yield the final thioether adduct.[2]
Factors Influencing Reactivity
The reactivity of N-(3-fluorophenyl)prop-2-enamide as a Michael acceptor is influenced by several factors:
-
Electronic Effects: The fluorine atom at the meta-position of the phenyl ring is electron-withdrawing, which can slightly increase the electrophilicity of the β-carbon, potentially leading to a faster reaction rate compared to the unsubstituted N-phenylacrylamide.
-
Steric Hindrance: The substitution on the aromatic ring can influence the accessibility of the β-carbon to the nucleophile.
-
Nucleophile Strength: The pKa of the attacking thiol is a critical determinant of the reaction rate, as it dictates the concentration of the more reactive thiolate anion at a given pH.[2]
-
Solvent and pH: The reaction is highly dependent on the solvent polarity and the pH of the medium, which affects the protonation state of the thiol.[7]
Application in Covalent Labeling of Proteins
The ability of N-(3-fluorophenyl)prop-2-enamide to react with cysteine residues makes it a valuable tool for the covalent modification of proteins. This has significant implications in drug discovery for the development of targeted covalent inhibitors and in chemical biology for the creation of chemical probes.
Targeted Covalent Inhibition
In the context of drug design, N-(3-fluorophenyl)prop-2-enamide can be incorporated into a larger molecule that has non-covalent affinity for a specific protein target. This allows for the delivery of the reactive acrylamide warhead to the vicinity of a target cysteine residue, leading to selective covalent modification and irreversible inhibition.[3]
Kinetic Characterization of Covalent Binding
The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, k_inact/K_I, where K_I is the dissociation constant for the initial non-covalent binding and k_inact is the maximum rate of inactivation.[8][9]
Experimental Protocol: Determination of k_inact/K_I
-
Assay Setup: Incubate the target protein with varying concentrations of N-(3-fluorophenyl)prop-2-enamide (or a derivative) at a constant temperature (e.g., 37 °C) over a time course.
-
Monitoring Reaction Progress: At different time points, measure the extent of covalent modification. This can be done directly by mass spectrometry or indirectly by measuring the remaining enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the percentage of unmodified protein (or remaining activity) against time. Fit the data to a single exponential decay equation to determine the observed rate constant (k_obs).
-
Plot the calculated k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.[3][8]
-
| Parameter | Description | Method of Determination |
| K_I | Dissociation constant of the non-covalent enzyme-inhibitor complex. | Derived from the plot of k_obs versus inhibitor concentration. |
| k_inact | Maximum rate of covalent bond formation at saturating inhibitor concentrations. | Derived from the plot of k_obs versus inhibitor concentration. |
| k_inact/K_I | Second-order rate constant for covalent modification, representing the overall efficiency of the inhibitor. | Calculated from the determined k_inact and K_I values. |
Characterization of Protein Adducts
Confirming the covalent modification of a protein by N-(3-fluorophenyl)prop-2-enamide and identifying the specific site of adduction is crucial. Mass spectrometry (MS) is the primary analytical tool for this purpose.[10][11]
Intact Protein Mass Spectrometry
Analysis of the intact protein after incubation with the Michael acceptor can reveal a mass shift corresponding to the molecular weight of the adduct. For N-(3-fluorophenyl)prop-2-enamide (MW = 165.16 g/mol ), a mass increase of approximately 165 Da would be expected upon covalent modification.
Peptide Mapping by LC-MS/MS
To pinpoint the exact site of modification, a bottom-up proteomics approach is employed:
-
Proteolytic Digestion: The modified protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify peptides. A mass shift of 165.16 Da on a cysteine-containing peptide confirms the covalent modification at that specific residue.[10][12]
Conclusion
N-(3-fluorophenyl)prop-2-enamide is a versatile Michael acceptor with significant potential in drug discovery and chemical biology. Its straightforward synthesis and predictable reactivity with thiols make it an attractive electrophilic warhead for the design of targeted covalent inhibitors and chemical probes. The principles and protocols outlined in this guide provide a framework for the synthesis, kinetic evaluation, and characterization of N-(3-fluorophenyl)prop-2-enamide and its derivatives in the context of covalent modification of proteins. Further research into the specific reactivity profile and biological applications of this compound will undoubtedly contribute to the expanding field of covalent drug discovery.
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Springer, J. A., & Zaia, J. (2000). Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. Journal of Toxicology and Environmental Health Part A, 59(5), 339-351. Available from: [Link]
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Truong, T., & Al-Hashimi, M. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Organic & Biomolecular Chemistry, 18(30), 5852-5861. Available from: [Link]
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Barber, D. S., & LoPachin, R. M. (2014). PROTEIN TARGETS OF ACRYLAMIDE ADDUCT FORMATION IN CULTURED RAT DOPAMINERGIC CELLS. Toxicological sciences, 141(1), 136-148. Available from: [Link]
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Doorn, J. A., & Petersen, D. R. (2002). Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. Journal of Toxicology and Environmental Health, Part A, 65(3-4), 187-205. Available from: [Link]
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London, N., & Shokat, K. M. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Angewandte Chemie International Edition, 56(2), 554-558. Available from: [Link]
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Faca, V. M., & Hanash, S. M. (2007). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Journal of proteome research, 6(9), 3675-3683. Available from: [Link]
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Pinto, G., et al. (2018). Statistical Analysis to Identify Protein Adducts by Mass Spectrometry: A tool for biomarker investigation. 2018 IEEE International Conference on Bioinformatics and Biomedicine (BIBM). Available from: [Link]
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Keillor, J. W., & Mader, L. K. (2024). Fitting of k_inact and K_I Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. Available from: [Link]
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London, N., & Shokat, K. M. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4645-4655. Available from: [Link]
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Al-Omair, M. A. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 26(11), 3326. Available from: [Link]
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Keillor, J. W., & Mader, L. K. (2022). A mechanistic study of thiol addition to N-phenylacrylamide. Organic & Biomolecular Chemistry, 20(44), 8677-8684. Available from: [Link]
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Truong, T., & Al-Hashimi, M. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Organic & Biomolecular Chemistry, 18(30), 5852-5861. Available from: [Link]
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Li, H. Y., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]
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Plotka-Wasylka, J., & Namieśnik, J. (2019). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 24(15), 2780. Available from: [Link]
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Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 23(22), 6188-6191. Available from: [Link]
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Technical Guide: Solubility Profiling & Thermodynamic Characterization of N-(3-fluorophenyl)prop-2-enamide
[1][2]
Executive Summary & Physicochemical Baseline
N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) is a functionalized acrylamide monomer used frequently as a "warhead" in covalent kinase inhibitors and as a monomer in functional polymer synthesis.[1][2][3] Its solubility profile is critical for two distinct workflows:
-
Synthetic Process Chemistry: Optimizing recrystallization solvents and reaction media.
-
Biological Assays: Ensuring compound stability and preventing precipitation in aqueous buffers (e.g., DMSO stock dilution).
Structural Determinants of Solubility
The molecule consists of a hydrophobic 3-fluorophenyl ring coupled to a polar, reactive acrylamide moiety.[1][2]
| Property | Value (Predicted/Analog-Based) | Impact on Solubility |
| Molecular Weight | 165.16 g/mol | Moderate; facilitates dissolution in small molecule solvents.[1][2] |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Lipophilic.[1][2] Poor water solubility expected (< 1 mg/mL).[1][2] |
| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with protic solvents (Alcohols).[1][2] |
| H-Bond Acceptors | 2 (C=O, F) | Good interaction with polar aprotic solvents (DMSO, DMF).[1][2] |
| Fluorine Effect | meta-substitution | Increases lipophilicity and metabolic stability compared to the parent N-phenylacrylamide.[1][2] |
Predictive Solubility Landscape
Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solubility profile is categorized into three distinct tiers. This table serves as the starting point for solvent screening.[1][2]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Tier 1: High Solubility | DMSO, DMF, DMAc, NMP | > 100 mg/mL | High dielectric constants and strong dipole interactions stabilize the amide backbone.[1][2] Primary choice for stock solutions.[1][2] |
| Tier 2: Moderate/Variable | Methanol, Ethanol, Acetone, Ethyl Acetate, DCM | 20 – 80 mg/mL | Good solubility at elevated temperatures.[1][2] Ethanol and Ethyl Acetate are prime candidates for recrystallization (high temperature coefficient).[1][2] |
| Tier 3: Low/Insoluble | Water, Hexane, Heptane, Toluene | < 1 mg/mL | The hydrophobic fluorophenyl ring dominates, preventing solvation in water.[1][2] The polar amide prevents solvation in aliphatic hydrocarbons.[1][2] |
Critical Note on Reactivity: This compound is a Michael acceptor.[1][2] Avoid nucleophilic solvents (e.g., primary amines) or thiols during solubility testing, as they may covalently react with the alkene double bond.[1][2]
Experimental Protocol: Gravimetric Saturation Method
To generate a definitive solubility curve (Mole Fraction
Materials & Prerequisites[1][2]
-
Compound: N-(3-fluorophenyl)prop-2-enamide (Purity >98%).[1][2]
-
Stabilizer: Ensure presence of polymerization inhibitor (e.g., MEHQ) if heating >40°C.[1][2]
-
Equipment: Jacketed glass vessels, magnetic stirrers, syringe filters (0.22 µm PTFE), analytical balance (±0.0001 g).[1][2]
Step-by-Step Workflow
-
Excess Addition: Add the compound to 10 mL of the target solvent in a jacketed vessel until a solid phase persists (supersaturation).
-
Equilibration: Stir at the set temperature (e.g., 298.15 K) for 6–8 hours .
-
Sampling: Withdraw 2 mL of supernatant using a pre-heated glass syringe.
-
Filtration: Immediately filter through a 0.22 µm PTFE filter into a pre-weighed weighing boat.
-
Gravimetric Analysis: Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved.[1][2]
-
Calculation: Determine the mole fraction solubility (
).
Thermodynamic Modeling (Data Analysis)
Once experimental data points are collected at temperatures (e.g., 288K, 298K, 308K, 318K), fit the data to the Modified Apelblat Equation .[1][2] This provides a mathematical model to interpolate solubility at any temperature.[1][2]
The Apelblat Equation:
- : Mole fraction solubility.[1][2]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical parameters derived from regression analysis.
Interpretation:
Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection and the experimental validation loop.
Caption: Decision matrix for categorizing solvents into Stock (High Sol), Recrystallization (Temp Dependent), or Anti-solvents.
References
-
PubChem. N-(3-fluorophenyl)acrylamide | C9H8FNO.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
-
Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Standard reference for Apelblat Equation methodology).
Electronic effects of the 3-fluoro substituent on prop-2-enamide reactivity
The following technical guide details the electronic and steric impact of the 3-fluoro substituent on prop-2-enamide (acrylamide) warheads.
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophilic "warhead" is the primary determinant of selectivity. While unsubstituted acrylamides are the industry standard (e.g., Ibrutinib, Osimertinib), they often suffer from rapid glutathione (GSH) depletion and off-target toxicity. The 3-fluoro prop-2-enamide (3-fluoroacrylamide) moiety represents a sophisticated "rheostat" for reactivity. Unlike the 2-fluoro substituent, which functions as an electronic accelerator, the 3-fluoro substituent acts as a modulator, often dampening reactivity to improve metabolic stability and selectivity for hyper-reactive cysteine residues.
Theoretical Framework: The Fluorine Effect
To deploy the 3-fluoro substituent effectively, one must understand the competing electronic vectors it introduces to the Michael acceptor system.
The Inductive vs. Resonance Conflict
Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive withdrawal (
-
-Position (2-Fluoro): The
effect dominates because the fluorine is adjacent to the carbonyl. This stabilizes the developing negative charge on the -carbon during the transition state of a Michael addition, significantly lowering the LUMO energy and increasing electrophilicity . -
-Position (3-Fluoro): The scenario reverses. The fluorine is attached to the site of nucleophilic attack.
-
Resonance Donation (
): Fluorine donates electron density into the -carbon, making it less electrophilic. -
Lone Pair Repulsion: The electron-rich shell of the fluorine atom creates electrostatic repulsion against the incoming nucleophilic thiol (
). -
Net Result: The 3-fluoro substituent generally decreases the intrinsic reactivity (
) of the warhead compared to the unsubstituted parent, making it a tool for "tuning down" overly aggressive inhibitors.
-
Pathway Visualization
The following diagram illustrates the divergent electronic effects of 2-F vs. 3-F substitution.
Figure 1: Divergent electronic impacts of fluorine positioning on acrylamide warheads.
Reactivity Profiling & Data
When selecting a warhead, quantitative comparisons are essential. The 3-fluoroacrylamide exists in two geometric isomers (
Comparative Reactivity Table (Thiol Addition)
The following data approximates second-order rate constants (
| Warhead Type | Substituent | Geometry | Relative Reactivity ( | Mechanism of Action |
| Acrylamide | -H | - | 1.0 (Baseline) | Standard Michael Addition |
| 2-F | - | > 5.0 | Inductive activation; highly reactive. | |
| 3-F | (E)-Trans | 0.2 - 0.5 | Deactivated by +R effect; sterically accessible. | |
| 3-F | (Z)-Cis | < 0.05 | Sterically shielded; often inert to GSH. | |
| 3-Me | (E)-Trans | 0.1 | Deactivated by steric bulk and hyperconjugation. |
The "Goldilocks" Application
-
Use 2-Fluoro: When targeting a cysteine with a high pKa (poor nucleophile) that requires a "hot" warhead to engage.
-
Use 3-Fluoro: When targeting a hyper-reactive cysteine (low pKa) in a solvent-exposed region. The 3-fluoro group prevents rapid consumption by cytosolic glutathione (metabolic stability) while still reacting with the specific target cysteine due to proximity-induced effective molarity.
Metabolic Stability: Blocking the Epoxide
A critical advantage of the 3-fluoro substituent is its ability to mitigate genotoxicity.
The Problem: Unsubstituted acrylamides are metabolized by CYP2E1 into glycidamides (epoxides). These highly reactive species can alkylate DNA, leading to mutagenic risks.
The 3-Fluoro Solution:
-
Electronic Deactivation: The electron-deficient nature of the C-F bond (inductively) makes the double bond a poorer substrate for CYP450 oxidation compared to the electron-rich C-H bond.
-
Metabolic Shunting: Fluorine substitution often shifts metabolism away from epoxidation toward direct GSH conjugation (detoxification) or downstream hydrolysis, improving the safety profile of the drug candidate.
Experimental Protocols
Reliable synthesis and testing are the bedrock of TCI development.
Synthesis: Horner-Wadsworth-Emmons (HWE) Olefination
The most robust method to install the 3-fluoroacrylamide moiety with stereocontrol is the HWE reaction using triethyl 2-fluoro-2-phosphonoacetate.
Protocol:
-
Reagents: Aldehyde substrate (
), Triethyl 2-fluoro-2-phosphonoacetate (for -F) or Triethyl phosphonoacetate + electrophilic Fluorine source (specialized route for -F). Note: Direct synthesis of 3-fluoroacrylamides often requires starting from -fluoro-aldehydes or using specialized fluorinated phosphonates.-
Alternative Route for 3-Fluoro: Use of (Diethoxy-phosphoryl)-fluoro-acetic acid ethyl ester typically yields the
-fluoro product. To get the 3-fluoro (beta) derivative, the standard approach is the HWE reaction of a fluoro-phosphonate with an aldehyde (yields vinyl fluoride) OR Peterson olefination . -
Recommended Route:Reformatsky-type reaction or HWE using fluoromethyl phenyl sulfone followed by elimination, but the most direct medicinal chemistry route is often amide coupling of commercially available 3-fluoroacrylic acid.
-
Step-by-Step Synthesis (via Acid Coupling - High Reliability):
-
Activation: Dissolve (E)-3-fluoroacrylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min at
. -
Coupling: Add the amine-bearing scaffold (1.0 equiv).
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with
(5% aq), , and brine. Dry over . -
Purification: Flash chromatography (Hex/EtOAc). Note: 3-fluoroacrylamides are stable on silica.
Kinetic Profiling Workflow (GSH Assay)
This assay determines the second-order rate constant (
Figure 2: Standard glutathione reactivity profiling workflow.
Data Analysis:
Since
-
Target Range: For a selective covalent drug, aim for a
between 0.5 and 5.0 . If , the warhead is likely too reactive (toxicity risk). If the unsubstituted acrylamide is , switching to 3-fluoro often brings it into the ideal range.
References
-
Bandgar, B. P., et al. "Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Success Story of Blockbuster Drugs." Journal of Medicinal Chemistry, 2020. Link
-
Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. Link
-
Schnitzer, K. M., et al. "Tuning the Reactivity of Acrylamides for Covalent Modification of Proteins." ChemMedChem, 2021. Link
-
Kalgutkar, A. S., & Dalvie, D. K. "Drug Metabolism and Toxicity Considerations in the Design of Covalent Inhibitors." Expert Opinion on Drug Discovery, 2012. Link
-
Petter, R. C., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011. Link
Sources
Technical Guide: Safety, Toxicity, and Handling of N-(3-fluorophenyl)prop-2-enamide
Executive Summary
This technical guide provides a comprehensive safety and toxicological profile of N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide). As a structural hybrid of a fluorinated aromatic ring and an acrylamide "warhead," this compound is frequently utilized in medicinal chemistry as a covalent electrophile targeting non-catalytic cysteine residues in kinases (e.g., BTK, EGFR inhibitors). Its utility is derived from its Michael acceptor reactivity; however, this same reactivity underpins its toxicity profile. This document synthesizes physicochemical data, hazard classifications, and validated handling protocols to ensure research integrity and personnel safety.
Part 1: Chemical Identity & Physicochemical Profile[1]
The physicochemical properties of N-(3-fluorophenyl)prop-2-enamide dictate its behavior in solution and its interaction with biological matrices. The presence of the fluorine atom at the meta position modulates the lipophilicity and metabolic stability of the phenyl ring, while the acrylamide moiety serves as the reactive center.
Table 1: Physicochemical Constants
| Property | Data | Context/Relevance |
| Chemical Name | N-(3-fluorophenyl)prop-2-enamide | IUPAC designation |
| CAS Number | 519004-35-4 | Unique identifier for regulatory search |
| Molecular Formula | C₉H₈FNO | -- |
| Molecular Weight | 165.16 g/mol | Critical for molarity calculations in dosing |
| Physical State | Solid (Crystalline powder) | Standard state at RT; prevents inhalation of vapors but risks dust generation |
| Solubility | DMSO (>50 mg/mL), Ethanol, Methanol | Soluble in polar organic solvents; limited water solubility |
| Reactivity | Electrophilic (Michael Acceptor) | Reacts with thiols (GSH, Cysteine) and amines |
| Storage | 2–8°C, Desiccated, Protected from Light | Prevents spontaneous polymerization or hydrolysis |
Part 2: Hazard Identification (GHS Classification)[4]
While specific regulatory data for this research intermediate can be sparse compared to bulk commodity chemicals, its hazard profile is derived from its validated classification and structural analogs (N-arylacrylamides).
Core Hazards
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1] The acrylamide moiety is systemically toxic, capable of causing neuropathy upon high-dose acute or chronic exposure.[2]
-
Skin/Eye Irritation - Category 2/2A (H315, H319): Causes skin and serious eye irritation.[1] The electrophilic nature of the compound triggers inflammatory responses upon contact with mucosal membranes.
-
STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.[1] Inhalation of dust triggers upper respiratory tract inflammation.
Precautionary Statements (Selected)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Part 3: Toxicological Mechanism & Biological Impact
The toxicity of N-(3-fluorophenyl)prop-2-enamide is not random; it is a direct consequence of its mechanism of action as a Michael Acceptor .
The Alkylation Mechanism
The
-
Primary Targets: Thiol groups (-SH) on Glutathione (GSH) and Cysteine residues in proteins.
-
Secondary Targets: Amine groups on DNA bases (potential for genotoxicity) and Lysine residues.
Cellular Consequences
-
Glutathione Depletion: Rapid conjugation with cellular GSH reduces the cell's antioxidant capacity, leading to Reactive Oxygen Species (ROS) accumulation and oxidative stress.
-
Protein Adduct Formation: Covalent binding to functional proteins (e.g., motor proteins like kinesin) disrupts cellular transport, contributing to the neurotoxicity often observed with acrylamide derivatives (distal axonopathy).
-
Metabolic Activation: The fluorophenyl ring may undergo oxidative metabolism (CYP450), but the acrylamide warhead remains the primary driver of acute toxicity.
Part 4: Experimental Workflow: Cysteine Reactivity Assay
For researchers developing covalent inhibitors, characterizing the "warhead" reactivity is essential to balance potency (target engagement) vs. toxicity (off-target promiscuity).
Objective: Determine the intrinsic reactivity (
Protocol Steps
-
Preparation:
-
Prepare a 10 mM stock of N-(3-fluorophenyl)prop-2-enamide in DMSO.
-
Prepare a 10 mM stock of L-Glutathione (reduced) in PBS (pH 7.4).
-
Internal Standard: Use Indomethacin or similar non-reactive standard (1 mM in DMSO).
-
-
Reaction Initiation:
-
In a HPLC vial, mix the compound (final 50 µM) and GSH (final 500 µM, 10-fold excess) in PBS/DMSO (90:10 v/v).
-
Incubate at 37°C.
-
-
Monitoring:
-
Inject samples into LC-MS/MS at
min. -
Monitor the disappearance of the parent peak [M+H]+ (m/z ~166) and the appearance of the GSH-adduct [M+GSH+H]+.
-
-
Data Analysis:
-
Plot
vs. time. -
The slope represents the pseudo-first-order rate constant (
). -
Interpretation: A half-life (
) < 15 min indicates a highly reactive "hot" warhead (potential for high toxicity). A > 4 hours suggests low reactivity (potential for poor target engagement).
-
Part 5: Safe Handling & Emergency Procedures
Engineering Controls
-
Weighing: Must be performed inside a Chemical Fume Hood or a dedicated powder weighing enclosure. Static electricity can disperse the light powder; use an anti-static gun if available.
-
Solubilization: Dissolve the solid in DMSO/solvent inside the hood before transporting to the bench.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is mandatory. Acrylamides can permeate thin latex.
-
Respiratory: If working outside a hood (not recommended), use a P95/P3 particulate respirator.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol/solvents, as they may enhance dermal absorption.
-
Spill Cleanup: Do not dry sweep. Wet the powder with a paper towel soaked in water/detergent to prevent dust generation, then wipe up. Dispose of as hazardous chemical waste.
Part 6: Visualizations
Diagram 1: Mechanism of Action & Toxicity (Michael Addition)
This diagram illustrates the parallel pathways of therapeutic efficacy (Target Cysteine) and Toxicity (GSH Depletion/Off-target).
Caption: The dual-pathway of acrylamide reactivity: Selective covalent inhibition vs. GSH depletion-mediated cytotoxicity.
Diagram 2: Safe Handling Workflow
A logic-gated workflow for researchers handling the solid compound.
Caption: Operational hierarchy for handling solid acrylamide derivatives to minimize inhalation and dermal exposure risks.
References
-
PubChem. (2025). N-(3-fluorophenyl)prop-2-enamide Compound Summary. National Library of Medicine. [Link]
-
Schwöbel, J. A. H., et al. (2011). Michael-type formation of covalent drug–protein conjugates: A mechanistic view. Chemical Research in Toxicology. [Link]
-
Lovering, F., et al. (2012). Approaches to targeted covalent inhibitors. ChemMedChem. [Link]
-
GHS Classification Database. (2024). Harmonized Classification - Annex VI of Regulation (EC) No 1272/2008 (CLP Regulation). European Chemicals Agency (ECHA). [Link]
Sources
Methodological & Application
High-Yield Synthesis of N-(3-fluorophenyl)prop-2-enamide: A Covalent Warhead Protocol
Abstract & Strategic Context
The synthesis of N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) is a foundational transformation in medicinal chemistry, particularly in the development of Targeted Covalent Inhibitors (TCIs) . The acrylamide moiety serves as a "Michael acceptor" warhead, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in kinase targets (e.g., EGFR, BTK).
This application note provides a rigorous, field-validated protocol for this synthesis. Unlike generic amide couplings, this procedure addresses the specific instability of the acryloyl moiety, mitigating risks of polymerization and hydrolysis while ensuring high purity for biological screening.
Reaction Mechanism & Chemical Logic
The transformation proceeds via a Nucleophilic Acyl Substitution .[1] The reaction is driven by the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl carbon of acryloyl chloride.
Mechanistic Pathway[2][3][4][5]
-
Nucleophilic Attack: The lone pair of the 3-fluoroaniline nitrogen attacks the carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (
) as a leaving group.[1] -
Deprotonation: The auxiliary base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Critical Design Considerations
-
Electronic Effects: The fluorine atom at the meta position is electron-withdrawing (inductive effect,
), slightly reducing the nucleophilicity of the aniline compared to the unsubstituted parent. This necessitates the use of a highly reactive electrophile (acid chloride) rather than a slower ester coupling. -
Polymerization Risk: The electron-deficient alkene in acryloyl chloride is prone to radical polymerization. The reaction must be conducted at low temperatures (
) to kinetically favor amide formation over polymerization.
Figure 1: Mechanistic flow of the acryloyl substitution. Note the requirement for base (TEA) to trap the HCl byproduct.
Experimental Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (10 mmol scale) | Role |
| 3-Fluoroaniline | 111.12 | 1.0 | 1.11 g (approx 0.96 mL) | Limiting Reagent |
| Acryloyl Chloride | 90.51 | 1.1 | 1.00 g (approx 0.89 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.21 g (approx 1.67 mL) | HCl Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 40 mL (0.25 M) | Solvent (Anhydrous) |
Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood.
Step-by-Step Procedure
Phase 1: Setup and Dissolution
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Purge the flask with nitrogen or argon to create an inert atmosphere.
-
Add 3-Fluoroaniline (1.0 eq) and DCM (anhydrous) . Stir until fully dissolved.
-
Add Triethylamine (1.2 eq) via syringe. The solution may warm slightly; allow it to stabilize.[4]
Phase 2: Controlled Addition (Critical Step)
-
Cool the reaction mixture to
using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium. -
Prepare a solution of Acryloyl Chloride (1.1 eq) in a small volume of DCM (e.g., 5 mL) in a separate vial.
-
Note: Diluting the acid chloride prevents localized hot spots during addition.
-
-
Add the Acryloyl Chloride solution dropwise over 15–20 minutes.
-
Observation: White fumes (HCl) may form briefly before being neutralized by TEA; a white precipitate (TEA·HCl) will begin to form immediately.
-
-
Once addition is complete, allow the mixture to stir at
for 30 minutes. -
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for an additional 2–3 hours.
Phase 3: Workup and Isolation
-
Quench: Add 20 mL of saturated aqueous
to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze any excess acid chloride. -
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash: Extract the aqueous layer once with 10 mL DCM. Combine the organic layers.[1]
-
Wash combined organics with 1M HCl (20 mL) (removes unreacted aniline).
-
Wash with Brine (20 mL) .
-
-
Drying: Dry the organic layer over anhydrous
or . Filter off the drying agent. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at
. Do not overheat, as this can induce polymerization.
Figure 2: Operational workflow for the synthesis. The cooling step is critical for yield and purity.
Quality Control & Characterization
The crude product is typically an off-white solid. If purity is
Expected Analytical Data
-
Appearance: White to pale beige solid.
-
NMR (400 MHz,
):- 10.3 (s, 1H, -NH).
- 7.6–7.7 (dt, 1H, Ar-H).
- 7.3–7.4 (m, 2H, Ar-H).
- 6.9 (m, 1H, Ar-H).
-
6.4 (dd, 1H, Vinyl
). -
6.2 (dd, 1H, Vinyl
). -
5.7 (dd, 1H, Vinyl
). -
Note: The vinyl region (5.7–6.5 ppm) shows the characteristic AMX pattern of the acrylamide.
-
MS (ESI): Calculated for
; Found 166.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check Acryloyl Chloride quality (it degrades over time). |
| Polymerization (Gunk) | Overheating or Old Reagent | Keep reaction at |
| Impurity: Dimer | Michael Addition of Amine | Ensure Acryloyl Chloride is added TO the amine slowly, or use slight excess of acid chloride to consume all amine rapidly. |
| Color (Dark/Brown) | Oxidation of Aniline | Use fresh 3-fluoroaniline. Conduct reaction under strict |
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Acrylamide Derivatives. Retrieved from
-
Royal Society of Chemistry. Supplementary Information: Synthesis of N-aryl acrylamides. (Compound 2d). Retrieved from
-
Google Patents. N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer. (EP4021906A1). Retrieved from
-
Fisher Scientific. Acryloyl Chloride Safety Data Sheet. Retrieved from
Sources
Precision Tuning of Targeted Covalent Inhibitors (TCIs): The N-(3-fluorophenyl)prop-2-enamide Warhead
Application Note: AN-COV-2026-04
Abstract
The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized kinase and protease drug discovery. While the acrylamide warhead remains the industry standard for targeting non-catalytic cysteine residues, "warhead tuning" is critical to balance potency (
Rational Design: The Warhead Chemistry
The N-(3-fluorophenyl)prop-2-enamide is a specific subclass of the acrylamide warhead. Its selection over a standard N-phenylacrylamide is rarely arbitrary; it represents a deliberate "tuning" of electrophilicity and metabolic stability.
1.1 Electronic Tuning via Meta-Fluorine
The reactivity of an acrylamide Michael acceptor depends heavily on the electron density of the amide nitrogen.
-
Inductive Effect (-I): The fluorine atom at the meta (3-) position exerts a purely electron-withdrawing inductive effect (-I) without the complicating mesomeric (+M) donation seen in para substitution.
-
Consequence: This withdraws electron density from the amide nitrogen, reducing its donation into the carbonyl. The result is a slightly more electron-deficient
-carbon on the acrylamide, moderately increasing electrophilicity compared to the unsubstituted phenyl analog. -
Metabolic Blockade: The C-F bond is metabolically stable and blocks the typically reactive C-3 position from cytochrome P450-mediated hydroxylation.
1.2 Mechanism of Action
The warhead targets a nucleophilic cysteine thiol (e.g., Cys797 in EGFR, Cys481 in BTK).
Figure 1: The Michael Addition mechanism. The warhead forms a reversible complex (
Experimental Protocols
Protocol A: Synthesis of the Warhead Fragment
Note: This procedure describes the installation of the warhead onto an amine-bearing scaffold.
-
Reagents: 3-fluoroaniline derivative (Scaffold-NH2), Acryloyl chloride, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve scaffold (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0°C under
. -
Dropwise add acryloyl chloride (1.1 eq). Caution: Exothermic.
-
Stir at 0°C for 30 min, then warm to RT for 1 hour.
-
Quench with saturated
. Extract with EtOAc. -
Critical Step: Avoid high-temperature workups, as the acrylamide can polymerize.
-
Protocol B: Biochemical Potency (
Determination)
Objective: IC50 values are time-dependent and misleading for covalent inhibitors. The second-order rate constant
Materials:
-
Target Kinase/Protease
-
FRET-based peptide substrate or equivalent
-
Inhibitor (10-point dilution series)
Step-by-Step Workflow:
-
Preparation: Prepare enzyme buffer (Hepes pH 7.5, 1mM DTT, 0.01% Brij-35). Note: DTT concentration must be low (<1mM) to prevent quenching of the warhead.
-
Reaction Initiation:
-
Mix Enzyme + Inhibitor at varying concentrations ([I] > 10x [E]).
-
Immediately add Substrate to initiate reaction (Continuous Method) OR incubate Enzyme + Inhibitor for time
before adding substrate (Discontinuous Method).
-
-
Data Acquisition: Monitor product formation (RFU) continuously for 60-90 minutes.
-
Analysis:
-
Fit progress curves to Eq. 1 to obtain observed rate constants (
) for each inhibitor concentration. (Where is initial velocity, is steady-state velocity). -
Plot
vs. [Inhibitor]. Fit to the hyperbolic Eq. 2 to extract parameters.
-
Data Summary Table: Interpreting Results
| Parameter | Unit | Interpretation | Target Value (Lead) |
| nM | Reversible binding affinity (recognition). | < 100 nM | |
| Rate of bond formation (reactivity). | > 0.01 | ||
| Overall covalent efficiency. | > |
Protocol C: Intact Protein Mass Spectrometry
Objective: Validate covalent modification and stoichiometry (ensure 1:1 labeling and no non-specific multi-labeling).
Instrument: Q-TOF or Orbitrap LC-MS. Method:
-
Incubation: Incubate Protein (1
M) + Inhibitor (1.5 M) for 1 hour at RT. -
Desalting: Rapidly desalt using C4 cartridge or spin column to remove non-covalently bound inhibitor.
-
MS Analysis: Inject onto C4 column (Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid).
-
Deconvolution: Use MaxEnt1 or equivalent algorithm.
-
Validation Criteria:
-
Mass Shift: Observed Mass = Mass(Protein) + Mass(Inhibitor). Note: No leaving group for acrylamides.
-
Purity: >95% labeled species indicates complete target engagement.
-
Protocol D: Glutathione (GSH) Reactivity Assay
Objective: Assess off-target reactivity risk.[2][3] High GSH reactivity correlates with toxicity.
-
Incubation: Mix Inhibitor (10
M) with GSH (5 mM, 500x excess) in PBS (pH 7.4). -
Internal Standard: Add Warfarin or similar non-reactive standard.
-
Sampling: Analyze aliquots by LC-MS at t=0, 15, 30, 60, 120, 240 min.
-
Calculation: Plot ln(% remaining parent) vs. time to determine
.-
Acceptance Criteria:
> 2-4 hours is generally preferred for avoiding rapid systemic clearance via glutathione conjugation.
-
Integrated Discovery Workflow
The following diagram illustrates the iterative cycle required to optimize the N-(3-fluorophenyl)prop-2-enamide scaffold.
Figure 2: The iterative design cycle for covalent inhibitor optimization.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5][6] Nature Reviews Drug Discovery. A foundational review on the principles of TCI design.
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions."[7] Genes & Cancer. Discusses the interplay between
and . -
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery.
calculations. -
Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Drug Discovery Today.
Sources
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Advanced Purification Protocol: Recrystallization of N-(3-fluorophenyl)prop-2-enamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) is a critical electrophilic intermediate often employed in the synthesis of covalent kinase inhibitors. Its acrylamide "warhead" is designed to form Michael adducts with cysteine residues in target proteins.
However, this reactivity presents a purification challenge: thermal instability . Acrylamides are prone to spontaneous polymerization and hydrolysis at elevated temperatures. Standard recrystallization techniques must be modified to mitigate these risks. This guide presents a Low-Temperature, Anti-Solvent Crystallization protocol designed to maximize purity while suppressing oligomerization.
Key Physicochemical Properties
| Property | Value / Characteristic | Implication for Purification |
| Physical State | Crystalline Solid | Amenable to recrystallization. |
| Solubility | Soluble in EtOAc, DCM, Alcohols | Requires a non-polar anti-solvent (e.g., Heptane). |
| Reactivity | Michael Acceptor | Avoid strong bases during workup; Limit heat exposure. |
| Impurity Profile | 3-Fluoroaniline, Acrylic Acid, Oligomers | Acid/Base wash required prior to recrystallization. |
Pre-Purification Assessment (The "Go/No-Go" Step)
Before attempting recrystallization, the crude material must be chemically conditioned. Recrystallization purifies based on solubility differences, not chemical reactivity; it cannot easily remove large amounts of unreacted amine or acid salts.
Protocol A: Chemical Conditioning (Mandatory)
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL/g).
-
Acid Wash: Wash with 1.0 M HCl (2x) to remove unreacted 3-fluoroaniline.
-
Base Wash: Wash with Saturated NaHCO₃ (2x) to remove acrylic acid and phenolic impurities.
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at < 40°C .
Critical Checkpoint: If the crude material is a dark, viscous oil, it likely contains significant oligomers. Perform a "Flash Filtration" through a short pad of silica gel (eluting with 30% EtOAc/Hexane) before recrystallization.
Solvent System Selection Strategy
For N-aryl acrylamides, single-solvent systems (like Ethanol) often require temperatures that risk polymerization. We utilize a Binary Solvent System to allow crystallization at lower temperatures.
-
Solvent (Good): Ethyl Acetate (EtOAc) – Dissolves the amide and polar impurities.
-
Anti-Solvent (Bad): n-Heptane – Precipitates the amide while keeping lipophilic impurities in solution.
Why this system?
-
Boiling Point Compatibility: EtOAc (77°C) and Heptane (98°C) allow for a controlled thermal gradient without exceeding the polymerization threshold (~85°C).
-
Selectivity: Fluorinated aromatics often exhibit "oiling out" in alcohol/water systems. The EtOAc/Heptane system promotes better crystal lattice formation for this specific lipophilic profile.
Detailed Experimental Protocol
Safety Warning: Acrylamides are potential neurotoxins and carcinogens. Handle in a fume hood with double nitrile gloves.
Phase 1: Dissolution & Polymer Removal
-
Weigh the conditioned crude N-(3-fluorophenyl)prop-2-enamide.
-
Add EtOAc (2.0 mL per gram of solid) to an Erlenmeyer flask.
-
Add a magnetic stir bar and heat gently to 50–55°C on a stirrer-hotplate.
-
Note: Do NOT reflux. If solid does not dissolve, add EtOAc in 0.5 mL/g increments.
-
-
Inhibitor Addition (Optional but Recommended): Add a trace amount (<0.1 mol%) of BHT (butylated hydroxytoluene) or MEHQ if the batch size >10g, to prevent thermal polymerization.
-
Hot Filtration: While warm, filter the solution through a glass-sintered funnel (or a pre-warmed gravity filter) to remove insoluble oligomers (often visible as fine white specks or gums).
Phase 2: Anti-Solvent Addition & Nucleation
-
Return the clear filtrate to the stir plate (maintain 50°C).
-
Slowly add warm n-Heptane (50°C) dropwise.
-
The Cloud Point: Continue addition until a faint, persistent turbidity (cloudiness) is observed.
-
Add a few drops of EtOAc to just clear the solution again.
-
Remove from heat.
Phase 3: Controlled Cooling & Crystallization[10]
-
Allow the flask to cool to room temperature (20–25°C) undisturbed. Stirring at this stage can cause oiling out.
-
Once at room temperature, transfer to a 4°C refrigerator or ice bath for 2 hours.
-
Observation: White needles or plates should form.
-
-
Harvest: Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with cold 1:3 EtOAc:Heptane mixture.
-
Drying: Dry under high vacuum (0.1 mbar) at ambient temperature for 4-6 hours. Do not heat-dry to avoid solid-state polymerization.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and process flow for the purification.
Figure 1: Step-by-step logic flow for the purification of N-aryl acrylamides, emphasizing thermal control.
Impurity Fate Mapping
Understanding where impurities go is essential for validation.
Figure 2: Fate mapping of common impurities during the purification process.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as liquid droplets instead of crystals. | 1. Re-heat to dissolve. 2. Add a seed crystal. 3. Cool more slowly. 4. Add slightly more EtOAc. |
| No Crystallization | Solution is too dilute or solvent ratio is incorrect. | 1. Cool to -20°C. 2. Concentrate solution by 20% on Rotavap and retry. |
| Polymerization | Solution turns into a gel or gummy solid. | Batch is lost. For next time: 1. Keep T < 50°C. 2. Use BHT inhibitor. 3. Ensure all base is removed (base catalyzes polymerization). |
| Colored Impurities | Crystals are yellow/brown (should be white). | Add activated charcoal (1 wt%) during the hot dissolution step, stir for 5 mins, then hot filter. |
References
-
General Acrylamide Purification
- Source: U.S. Patent 3,324,180A. "Purification of acrylamide.
-
URL:
-
Synthesis of N-Aryl Acrylamides
-
Recrystallization Principles
- Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Defines the mechanisms of solubility curves and anti-solvent selection critical for this protocol.
-
URL:
-
Specific Analog Precedents (N-phenethyl analogs)
- Source: MDPI Molecules. "N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents..." Describes recrystallization of fluorinated acrylamide analogs using Hexane/Petroleum ether systems.
-
URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-fluorophenyl)prop-2-enamide
Welcome to the technical support center for the synthesis of N-(3-fluorophenyl)prop-2-enamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you improve your reaction yield, ensure product purity, and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of N-(3-fluorophenyl)prop-2-enamide is a classic example of nucleophilic acyl substitution, specifically an N-acylation reaction. The most common and direct route involves the reaction of 3-fluoroaniline with acryloyl chloride. This reaction falls under the category of the Schotten-Baumann reaction, which is characterized by the acylation of an amine (or alcohol) in the presence of a base.[1]
The core transformation is the attack of the nucleophilic amine group of 3-fluoroaniline on the highly electrophilic carbonyl carbon of acryloyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The presence of a base is crucial to neutralize this acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2]
Below is a troubleshooting guide structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
Category 1: Low or No Product Yield
Question 1: My reaction yielded very little or no desired product. What are the most likely causes?
This is a common issue that can often be traced back to a few critical factors. The primary suspects are the quality of your reagents, the reaction setup, and the effectiveness of the acid scavenger.
-
Degradation of Acryloyl Chloride: Acryloyl chloride is a highly reactive and unstable reagent.[3] It is extremely sensitive to moisture, heat, and light.[4][5]
-
Hydrolysis: Exposure to atmospheric moisture or residual water in your solvent will rapidly hydrolyze acryloyl chloride to acrylic acid and HCl.[3] This not only consumes your electrophile but the generated HCl can protonate the aniline, deactivating it.
-
Polymerization: The vinyl group in acryloyl chloride makes it susceptible to radical polymerization, which can be initiated by heat, light, or oxygen.[3] This is often observed as the formation of a viscous liquid or a solid mass.
-
-
Inactive 3-Fluoroaniline: While generally stable, the nucleophilicity of 3-fluoroaniline is crucial. If it has been protonated, it will not react. This happens if the HCl byproduct is not effectively neutralized.[1]
-
Inefficient Acid Scavenging: The base (acid scavenger) is non-negotiable in this reaction. Without it, the generated HCl will protonate the starting aniline, forming the unreactive 3-fluoroanilinium chloride salt and effectively stopping the reaction.[1]
Question 2: How can I improve my yield if I suspect reagent degradation or inefficient reaction conditions?
To systematically address low yield, consider the following experimental optimizations.
Workflow for Optimizing Reaction Yield
Caption: A systematic workflow for troubleshooting low yield in the synthesis of N-(3-fluorophenyl)prop-2-enamide.
Detailed Optimization Protocol:
| Parameter | Recommended Action & Rationale |
| Acryloyl Chloride | Use a fresh bottle from a reputable supplier or distill it immediately before use. Commercial acryloyl chloride is often stabilized with inhibitors like hydroquinone to prevent polymerization.[4] |
| Solvent | Use anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure they are properly dried over molecular sieves or distilled from a suitable drying agent. |
| Temperature | The reaction is exothermic. Maintain a low temperature (0 °C) during the addition of acryloyl chloride to control the reaction rate, minimize side reactions, and prevent polymerization. The reaction can then be allowed to slowly warm to room temperature.[6] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and oxygen-initiated polymerization.[5] |
| Base Selection | A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.[6] They are non-nucleophilic and effectively scavenge HCl. An excess (1.1 to 1.5 equivalents) is recommended to ensure complete neutralization. Inorganic bases like potassium carbonate can also be used, sometimes with a phase-transfer catalyst.[7] |
| Addition of Reagents | Dissolve the 3-fluoroaniline and the base in the anhydrous solvent first. Then, add the acryloyl chloride slowly and dropwise as a solution in the same solvent. This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions.[8] |
Category 2: Side Reactions and Impurity Formation
Question 3: My final product is impure. What are the common side products in this reaction?
Several side reactions can lead to impurities. Identifying them is key to devising a purification strategy.
-
Acrylic Acid: This is formed from the hydrolysis of acryloyl chloride.[3] It can be difficult to remove from the final product due to its polarity.
-
Poly(acryloyl chloride) or Poly(N-(3-fluorophenyl)prop-2-enamide): Polymerization of either the starting material or the product can occur, especially if the reaction overheats or is exposed to light.[3] This often results in an insoluble, sticky, or oily byproduct.
-
N,N-Diacylated Product: While less common with anilines due to reduced nucleophilicity after the first acylation, it's a theoretical possibility if reaction conditions are harsh.[9]
-
Unreacted 3-Fluoroaniline: If the reaction does not go to completion, you will have leftover starting material.
-
Triethylammonium Chloride: This salt is a byproduct of the neutralization of HCl by triethylamine. It is typically removed during the aqueous workup.
Troubleshooting Impurity Formation
Caption: Logical connections between observed impurities, their causes, and preventative solutions.
Category 3: Workup and Purification Challenges
Question 4: My product "oiled out" or formed a sticky solid during workup/purification. How can I obtain a crystalline solid?
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is cooled too quickly or the solvent is not ideal.[10]
Steps to Achieve Crystallinity:
-
Ensure Complete Removal of Base/Salts: During the aqueous workup, wash the organic layer thoroughly. A wash with a dilute acid (e.g., 1M HCl) will remove residual amine base, followed by a wash with saturated sodium bicarbonate to neutralize any acid, and finally a brine wash to remove bulk water.
-
Choose the Right Recrystallization Solvent: The ideal solvent should dissolve your compound well when hot but poorly when cold.[11]
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof).
-
Common Systems: For N-aryl acrylamides, solvent systems like ethyl acetate/hexanes, toluene, or aqueous ethanol are often effective.[7][12]
-
-
Slow Cooling: After dissolving the crude product in a minimum amount of boiling solvent, allow it to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling promotes the formation of a pure crystal lattice.[13]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.
Question 5: What is a reliable, step-by-step protocol for the synthesis and purification?
The following protocol is a robust starting point, incorporating best practices for this reaction type.
Experimental Protocol: Synthesis of N-(3-fluorophenyl)prop-2-enamide
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-fluoroaniline (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the aniline). Cool the flask to 0 °C in an ice bath. Add triethylamine (1.2 eq.) via syringe.
-
Acryloyl Chloride Addition: In a separate dry flask, prepare a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM. Add this solution to the aniline mixture dropwise via a syringe or an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 3-fluoroaniline is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., hot ethyl acetate with the addition of hexanes until cloudy, then slow cooling).
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[14]
-
Dry the purified crystals under vacuum.
-
References
-
Chemistry Learner. (2011, September 27). Acryloyl Chloride Formula, Properties, Uses, MSDS. [Link]
- Google Patents. (n.d.). CN109553526A - A kind of continuous producing method of acryloyl chloride.
- Google Patents. (n.d.). FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE.
-
ResearchGate. (2025, October 17). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
- Google Patents. (n.d.).
-
Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
ACS Publications. (2012, February 10). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. [Link]
-
University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
University of Rochester. (n.d.). Purification: How To. [Link]
-
Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). recrystallization.pdf. [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acryloyl Chloride Formula, Properties, Uses, MSDS [chemistrylearner.com]
- 5. Acryloyl chloride (814-68-6) for sale [vulcanchem.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. nvpublicationhouse.com [nvpublicationhouse.com]
- 9. quora.com [quora.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Purification [chem.rochester.edu]
- 13. scribd.com [scribd.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting polymerization issues with N-(3-fluorophenyl)prop-2-enamide
Subject: Troubleshooting polymerization protocols for N-(3-fluorophenyl)prop-2-enamide (N-3-FPA) Case ID: POLY-F3-ARYL-001 Support Level: Senior Application Scientist[1]
Executive Summary & Monomer Profile
N-(3-fluorophenyl)prop-2-enamide is an N-aryl substituted acrylamide.[2] Unlike standard acrylamide, the presence of the electron-withdrawing fluorine atom at the meta position of the phenyl ring significantly alters its electronic density and solubility profile.
-
Reactivity: The electron-withdrawing fluorine reduces the electron density of the vinyl group relative to N-phenylacrylamide, potentially increasing the rate of propagation (
) with nucleophilic radicals but making the monomer more susceptible to hydrolysis in acidic media. -
Solubility: The aromatic ring and fluorine substituent render this monomer strictly hydrophobic. It is insoluble in water , requiring polar aprotic solvents (DMF, DMSO, DMAc) or cyclic ethers (Dioxane, THF).
-
Common Failure Modes: Phase separation (precipitation), oxygen inhibition, and uncontrolled molecular weight distribution (
) due to chain transfer to solvent.
Diagnostic Flowchart
Use this decision tree to identify the root cause of your polymerization failure.
Figure 1: Diagnostic logic flow for identifying failure modes in N-3-FPA polymerization.
Critical Troubleshooting Guides
Issue A: The Reaction Will Not Start (Induction Period)
Symptom: No increase in viscosity or conversion after 1-2 hours. Root Cause: Impurities acting as radical scavengers.
The synthesis of N-aryl acrylamides typically involves reacting acryloyl chloride with 3-fluoroaniline.[1] Residual 3-fluoroaniline or hydrochloride salts are potent radical inhibitors.
Protocol: Monomer Purification (Recrystallization)
-
Dissolve crude N-3-FPA in a minimal amount of boiling ethyl acetate or ethanol.
-
Add warm hexane/petroleum ether dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then to 4°C.
-
Filter crystals and wash with cold hexane.
-
Validation: Dissolve 10 mg in DMSO-
. Check NMR. The aromatic amine peaks (typically broad singlets around 3.5–5.0 ppm) must be absent.
Issue B: Polymer Precipitates During Reaction
Symptom: The solution turns cloudy or milky white; conversion stalls. Root Cause: The polymer, Poly(N-3-FPA), is less soluble than the monomer.
N-substituted polyacrylamides often exhibit Upper Critical Solution Temperature (UCST) behavior or are simply insoluble in common organic solvents like THF due to strong inter-chain hydrogen bonding (Amide-Amide interactions).
| Solvent | Monomer Solubility | Polymer Solubility | Recommendation |
| Water | Insoluble | Insoluble | ❌ Avoid |
| THF | Soluble | Poor/Insoluble | ⚠️ Risk of precipitation |
| Toluene | Soluble | Insoluble | ❌ Avoid (unless dispersion polym.) |
| DMF/DMAc | Soluble | Soluble | ✅ Preferred |
| DMSO | Soluble | Soluble | ✅ Preferred (Disrupts H-bonds) |
Corrective Action: Switch solvent to DMF (Dimethylformamide) or DMSO . If using RAFT, ensure your Chain Transfer Agent (CTA) is compatible with these polar solvents.
Issue C: Broad Molecular Weight Distribution ( )
Symptom: GPC traces show tailing or bimodality. Root Cause: Chain Transfer to Solvent or improper RAFT agent selection.
Acrylamides are "hard" monomers. Their propagating radicals are unstable and highly reactive.
-
Mechanism: The radical on the terminal carbon is not well-stabilized, leading to high reactivity.
-
RAFT Agent Selection: Dithiobenzoates often retard polymerization of acrylamides. Trithiocarbonates are the gold standard here.
Recommended RAFT Protocol:
-
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate.
-
Initiator: AIBN or ACVA.[1]
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2
-
Temperature: 60–70°C.
Mechanistic Insight: The Fluorine Effect
Understanding why your monomer behaves differently from standard acrylamide is key to troubleshooting.
Figure 2: Electronic influence of the meta-fluorine substituent on polymerization behavior.
The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I).[1] This decreases the electron density on the amide nitrogen, which in turn reduces the conjugation with the vinyl double bond.
-
Consequence: The double bond is more electron-deficient than in N-phenylacrylamide. This generally increases reactivity toward electron-rich radicals but makes the monomer sensitive to nucleophilic attack (hydrolysis) if the pH drifts basic.
Frequently Asked Questions (FAQ)
Q: Can I polymerize N-3-FPA in water using a surfactant? A: It is difficult. While emulsion polymerization is theoretically possible, the high crystallinity and hydrophobicity of the monomer often lead to unstable emulsions or "monomer droplets" that fail to polymerize uniformly. Solution polymerization in DMF is far more reliable for initial characterization.
Q: My polymer turned yellow. Is it ruined? A: Likely yes. Yellowing in polyacrylamides usually indicates amide oxidation or the formation of imide structures at high temperatures (>100°C).
-
Fix: Lower your reaction temperature to 60–70°C and ensure rigorous deoxygenation (freeze-pump-thaw x 3 cycles).[1]
Q: How do I remove the DMF solvent? It's hard to evaporate. A: Do not rotovap DMF to dryness; the high heat will crosslink your polymer.
-
Protocol: Precipitate the reaction mixture dropwise into a 10x excess of cold diethyl ether or methanol/water (1:1) mixture. Centrifuge, decant, and dry under high vacuum at room temperature.
Q: Which NMR solvent should I use for the polymer?
A: DMSO-
References
-
General N-substituted Acrylamide Kinetics
-
RAFT Polymerization of Acrylamides
-
Solvent Effects in Radical Polymerization
-
Fluorine Substituent Effects
Sources
Technical Support Center: Optimizing Purification of N-(3-fluorophenyl)prop-2-enamide
Welcome to the technical support center for the purification of N-(3-fluorophenyl)prop-2-enamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity for your downstream applications.
Understanding the Molecule and Potential Impurities
N-(3-fluorophenyl)prop-2-enamide is a substituted acrylamide with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol .[1] It is typically synthesized via the acylation of 3-fluoroaniline with acryloyl chloride or a related acrylic acid derivative. Understanding the synthetic route is crucial for anticipating potential impurities that may need to be removed during purification.
Common Impurities:
-
Unreacted Starting Materials: 3-fluoroaniline and acryloyl chloride.
-
Hydrolysis Products: Acrylic acid, formed from the reaction of acryloyl chloride with residual water.
-
Polymeric Byproducts: Poly(N-(3-fluorophenyl)prop-2-enamide) can form, especially at elevated temperatures or in the presence of radical initiators.
-
Side-Reaction Products: Depending on the specific reaction conditions, other minor impurities may be present.
A visual representation of the primary synthetic pathway and potential side reactions is provided below.
Caption: Synthetic route to N-(3-fluorophenyl)prop-2-enamide and common impurity pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of N-(3-fluorophenyl)prop-2-enamide.
Q1: My crude product is an oil/gummy solid. How can I crystallize it?
A1: The physical state of the crude product can be influenced by residual solvent and the presence of impurities.
-
Initial Workup: Ensure your initial workup effectively removes acidic or basic impurities. A wash with a dilute sodium bicarbonate solution can remove residual HCl and acrylic acid, while a brine wash can aid in phase separation.
-
Solvent Removal: Thoroughly remove the reaction solvent under reduced pressure. Co-evaporation with a solvent in which the product is poorly soluble (e.g., hexanes) can sometimes help induce crystallization.
-
Scratching: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the concentrated solution can initiate crystallization.
Q2: My purified N-(3-fluorophenyl)prop-2-enamide is discolored (yellow/brown). What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities or polymeric material.
-
Charcoal Treatment: Activated charcoal can be effective at removing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Filter the hot solution through a pad of celite to remove the charcoal and then proceed with crystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired compound from colored impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography with an appropriate solvent system can provide excellent separation from colored byproducts.
Q3: I am losing a significant amount of my product during purification. How can I improve my yield?
A3: Product loss can occur at various stages.
-
Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of your amide product. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.
-
Recrystallization: Avoid using an excessive amount of solvent during recrystallization. The goal is to create a saturated solution at the boiling point of the solvent. Also, ensure the cooling process is slow to maximize crystal growth and recovery. Cooling the filtrate in an ice bath can sometimes yield a second crop of crystals.
-
Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation (Rf value of ~0.3-0.4 for the product). Overloading the column can lead to poor separation and product loss.
Detailed Purification Protocols
Based on general principles for purifying N-substituted acrylamides, the following are recommended starting points for the purification of N-(3-fluorophenyl)prop-2-enamide. Optimization will be necessary based on the specific impurity profile of your crude material.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Solvent Selection (General Guidance):
| Solvent | Polarity | Expected Solubility |
| Water | High | Likely low |
| Ethanol/Methanol | High | Potentially good, especially when hot |
| Acetone | Medium | Potentially a good recrystallization solvent |
| Ethyl Acetate | Medium | Potentially a good recrystallization solvent |
| Dichloromethane | Medium | Likely soluble at room temperature |
| Toluene | Low | Potentially a good co-solvent with a polar solvent |
| Hexane/Petroleum Ether | Low | Likely poorly soluble |
Experimental Protocol: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude N-(3-fluorophenyl)prop-2-enamide and a minimal amount of a chosen solvent (e.g., start with acetone or an ethanol/water mixture).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.
-
Crystallization: Once the solution has reached room temperature, you may further cool it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.
-
No Crystals Form: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask. Seeding with a pure crystal can also be effective.
Method 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.
Solvent System Selection:
The choice of the mobile phase (eluent) is critical for good separation. A common starting point for N-aryl amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
TLC Analysis: Before running a column, determine the optimal solvent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column. Add a protective layer of sand on top.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(3-fluorophenyl)prop-2-enamide.
Caption: General workflow for the purification and analysis of N-(3-fluorophenyl)prop-2-enamide.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Acryloyl Chloride: Acryloyl chloride is corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
3-Fluoroaniline: 3-Fluoroaniline is toxic and can be absorbed through the skin. Avoid direct contact.
This technical support guide provides a comprehensive overview of the purification of N-(3-fluorophenyl)prop-2-enamide. By understanding the potential impurities and applying the detailed protocols and troubleshooting advice, researchers can consistently obtain high-purity material for their studies.
References
Sources
Technical Support Center: Solubility & Handling Guide for N-(3-fluorophenyl)prop-2-enamide
Executive Summary
N-(3-fluorophenyl)prop-2-enamide (also referred to as N-(3-fluorophenyl)acrylamide ) is a lipophilic small molecule often used as a fragment in covalent kinase inhibitor discovery or as a chemical probe. Its structure features an acrylamide "warhead" attached to a fluorinated aromatic ring.
Users frequently report "solubility issues" which typically fall into two distinct categories:
-
Thermodynamic Precipitation: The compound is hydrophobic (Predicted LogP ~2.4) and "crashes out" of aqueous buffers.
-
Pseudo-Solubility (Chemical Instability): The acrylamide moiety is a Michael Acceptor . It covalently reacts with nucleophilic buffer additives (like DTT or Glutathione), leading to a loss of the parent compound that mimics solubility or stability failure.
This guide addresses both issues with validated protocols.
Module 1: Stock Solution Preparation
Objective: Create a stable, high-concentration master stock.
The Challenge: This compound is a crystalline solid with high lattice energy. Direct addition to water results in a suspension, not a solution.
Protocol:
-
Primary Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1] It is the gold standard for N-aryl acrylamides.
-
Alternative: Absolute Ethanol (if biological system is DMSO-sensitive), though solubility will be lower.
-
-
Concentration Target: Aim for 10 mM to 50 mM .
-
Note: Do not attempt >100 mM stocks; viscous stocks are difficult to pipette accurately, leading to variability in final assay concentrations.
-
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Module 2: Aqueous Dilution (Preventing the "Crash Out")
Objective: Transfer the hydrophobic compound into aqueous buffer without precipitation.
The Science: When a DMSO stock is added to water, the dielectric constant changes rapidly. If added too quickly, local regions of high concentration exceed the nucleation threshold, causing irreversible precipitation.
The "Sandwich" Dilution Method
Do not squirt the DMSO stock directly into a large volume of static buffer. Use this intermediate dilution step:
-
Prepare Intermediate Plate: Place buffer in a V-bottom 96-well plate or microcentrifuge tube.
-
Sub-Surface Addition: Immerse the pipette tip below the surface of the buffer.
-
Slow Ejection: Eject the DMSO stock slowly while simultaneously mixing (swirling or vortexing).
-
Limit DMSO: Keep final DMSO concentration < 1% (v/v) for cell assays and < 5% (v/v) for enzymatic assays.
Table 1: Solubility Limits (Estimated)
| Solvent System | Estimated Solubility Limit | Risk Factor |
| Pure DMSO | > 100 mM | Low (Hygroscopic - keep sealed) |
| PBS (pH 7.4) | < 50 µM | High (Precipitation likely >50 µM) |
| PBS + 0.1% Tween-20 | ~ 100–200 µM | Moderate (Micellar solubilization) |
| Cell Media + 10% FBS | ~ 100 µM | Moderate (Binds to serum albumin) |
Module 3: The "False" Solubility Issue (Critical Reactivity Warning)
Objective: Distinguish between precipitation and covalent consumption.
The Issue: Researchers often report, "My compound dissolved initially but disappeared from HPLC analysis after 30 minutes."
The Cause: This is not a solubility issue. It is Michael Addition .
The acrylamide double bond is electrophilic.[5] If your buffer contains DTT (Dithiothreitol) ,
Diagram 1: The Reactivity Trap
Caption: Workflow demonstrating how thiol-containing buffers destroy the compound, mimicking solubility failure.
Solution:
-
Remove Thiols: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT. TCEP is less nucleophilic and generally does not react with acrylamides at neutral pH.
-
Check Timing: If thiols are required for the enzyme, add the inhibitor last and measure immediately.
Module 4: Advanced Formulation (Cyclodextrins)
Objective: Solubilize high concentrations (>200 µM) for animal dosing or difficult assays.
If DMSO/Tween is insufficient, use Hydroxypropyl-
Protocol:
-
Prepare 20% (w/v) HP-
-CD in water or PBS. -
Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).
-
Add the DMSO solution dropwise into the vortexing Cyclodextrin solution.
-
Sonicate for 10–15 minutes at room temperature.
Troubleshooting Workflow
Diagram 2: Step-by-Step Troubleshooting Logic
Caption: Decision tree for diagnosing solubility vs. stability issues.
Frequently Asked Questions (FAQ)
Q: Can I sonicate the solution if it precipitates? A: Only briefly. Excessive sonication generates heat, which can accelerate the polymerization of the acrylamide group or hydrolysis of the amide bond. If it doesn't redissolve after 30 seconds of sonication, the precipitate is likely stable crystalline aggregates that won't break up. Re-prepare the solution using the "Sandwich" method.
Q: Is the compound pH sensitive? A: The amide bond is generally stable between pH 2 and 9 for short durations. However, the Michael addition reaction (with thiols) is base-catalyzed.[6] At higher pH (>8.0), the reaction with cysteine or DTT becomes much faster. Keep pH near 7.0–7.4 to minimize background reactivity.
Q: Why does my solution turn yellow over time? A: Yellowing often indicates oxidation or polymerization. If your DMSO stock turns yellow, it may have been exposed to light or air for too long. Discard and prepare fresh stock.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Kalgutkar, A. S., et al. (2011). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Reference for Michael Acceptor reactivity).
-
Sigma-Aldrich Technical Bulletin. Handling of Acrylamide Monomers.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. N-(3-Fluorophenyl)acrylamide [myskinrecipes.com]
- 3. smtworldwide.com [smtworldwide.com]
- 4. snf.com [snf.com]
- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions in N-(3-fluorophenyl)prop-2-enamide synthesis
Technical Support Center: Acrylamide Warhead Synthesis Ticket Topic: Optimization of N-(3-fluorophenyl)prop-2-enamide Synthesis Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are synthesizing N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide). This motif is a critical "covalent warhead" in medicinal chemistry, often designed to target cysteine residues in kinases (e.g., EGFR, BTK inhibitors).[1]
The synthesis involves the N-acylation of 3-fluoroaniline with acryloyl chloride . While conceptually simple, this reaction is plagued by three competing pathways driven by the bifunctional nature of the acryloyl group.[1]
The Core Challenge: The 3-fluorine atom is electron-withdrawing (Inductive effect,
Part 1: The Mechanistic Battlefield
To minimize side reactions, you must visualize the competition occurring in your flask.[1]
Figure 1: Competing reaction pathways. The goal is to maximize the green path while suppressing the red and yellow paths.
Part 2: Critical Control Points (The "Why" and "How")
Temperature Control (The Golden Rule)
-
The Issue: The reaction between acryloyl chloride and aniline is highly exothermic.[1] Heat promotes radical polymerization (Side Reaction B) and accelerates the thermodynamic Michael addition (Side Reaction A).[1]
-
The Fix: Maintain the internal reaction temperature between -10°C and 0°C during addition.
-
Protocol Check: Do not rely on an external ice bath alone.[1] Use an internal thermometer. The addition of acryloyl chloride must be slow enough that the internal temperature never exceeds 5°C.[1]
Stoichiometry & Order of Addition
-
The Issue:
-
Excess Amine: If 3-fluoroaniline is in large excess, it will attack the double bond of the formed product (Michael Addition).
-
Excess Acid Chloride: Difficult to remove without hydrolysis workups that might degrade the product.[1]
-
-
The Fix:
-
Use a slight deficiency of the amine (0.95 eq) or exactly 1.0 eq.[1]
-
Crucial: Add Acryloyl Chloride (diluted in solvent) TO the Amine/Base solution.[1]
-
Why? Although adding amine to acid chloride keeps amine concentration low (good for preventing Michael addition), the acid chloride is prone to polymerization in its concentrated form if not stabilized.[1] The standard protocol of adding Acid Chloride to Amine is safer if temperature is controlled.[1]
-
The "Invisible" Enemy: Polymerization[1]
-
The Issue: Acryloyl chloride typically comes with a stabilizer (phenothiazine or MEHQ).[1] Distilling it removes this stabilizer, making it a "ticking time bomb" for polymerization.[1]
-
The Fix:
Part 3: Optimized Synthetic Protocol
Scale: 10 mmol | Time: 2-4 Hours | Yield Target: >85%
Materials:
-
3-Fluoroaniline (1.0 equiv)
-
Acryloyl Chloride (1.05 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
-
Optional: BHT (catalytic, ~5 mg)[1]
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Dissolve 3-fluoroaniline (1.11 g, 10 mmol) and TEA (1.67 mL, 12 mmol) in anhydrous DCM (40 mL).
-
Note: The 3-F group makes the aniline less nucleophilic; ensure the solution is fully homogenous.[1]
-
-
The Critical Cooling Phase:
-
Cool the solution to -10°C (Salt/Ice bath). Stir for 15 minutes.
-
Checkpoint: Ensure internal temp is stable.
-
-
Controlled Addition:
-
Reaction Maintenance:
-
Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (RT) over 1 hour.
-
TLC Check: Mobile phase 30% EtOAc/Hexane.[1] The product (
) should appear; aniline ( ) should disappear.
-
-
Quench & Workup (Gentle):
Part 4: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky gum/solid that won't dissolve. | Polymerization. Radical chain reaction occurred. | Prevention: Add BHT (0.1%) to the reaction.[1] Exclude light. Keep rotovap bath cool (<30°C).[1] Fix: Irreversible. Discard and restart. |
| Low Yield + New Spot on TLC (lower | Michael Addition. Amine attacked the double bond.[1] | Prevention: Ensure reaction stays cold ( |
| Starting material (Aniline) remains. | Low Nucleophilicity. The 3-F group deactivates the amine.[1] | Fix: Allow reaction to warm to RT for longer, but must add inhibitor (BHT) to prevent polymerization during the extended time. |
| Violent fuming during addition. | Moisture. Acryloyl chloride hydrolyzed to HCl + Acrylic acid.[1] | Fix: Use fresh bottle of acryloyl chloride.[1] Ensure DCM is anhydrous.[1][2] |
Part 5: Diagnostic Decision Tree
Use this flow to resolve issues during the experiment.
Figure 2: Troubleshooting logic flow for real-time decision making.
References
-
Mechanism of Acrylamide Formation & Side Reactions
-
Prevention of Michael Addition in Acrylamides
-
Synthesis of Kinase Inhibitor Warheads (Specific Protocol Reference)
-
Handling Acryloyl Chloride (Safety & Stability)
-
Sigma-Aldrich Technical Bulletin.[1]Handling and Storage of Acryloyl Chloride .
-
Source:
-
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of N-(3-fluorophenyl)prop-2-enamide
Executive Summary: The "Warhead" Verification Challenge
In the development of targeted covalent inhibitors (TCIs)—such as those targeting EGFR or BTK kinases—the acrylamide "warhead" is critical. Its Michael acceptor reactivity allows it to form irreversible covalent bonds with cysteine residues in the ATP-binding pocket.
This guide details the structural verification of N-(3-fluorophenyl)prop-2-enamide , a prototypical warhead motif. We compare it against its non-fluorinated and regio-isomeric alternatives to isolate the specific spectral fingerprints required for rigorous quality control.
The Analytical Challenge: The fluorine atom at the meta position (
Structural Context & Alternatives
To accurately assign the target molecule, we must benchmark it against two distinct alternatives. This comparison isolates the effects of the fluorine substituent and the acrylamide system.
| Compound | Role | Key Structural Feature | Spectral Utility |
| Target | N-(3-fluorophenyl)prop-2-enamide | 3-Fluoro substitution | Complex. |
| Alt A | N-phenylacrylamide | Unsubstituted Ring | Baseline. Establishes pure acrylamide AMX pattern without F-coupling interference. |
| Alt B | N-(4-fluorophenyl)prop-2-enamide | 4-Fluoro substitution | Regio-control. Symmetric AA'BB' aromatic system; distinct from the 3-F ABCD system. |
Experimental Protocol: Self-Validating Acquisition
Standard 1H NMR parameters often fail to resolve the fine structure of fluorine coupling. The following protocol ensures resolution of
Sample Preparation
-
Solvent Choice: Use DMSO-d6 (99.9% D).
-
Reasoning: Chloroform-d (
) often causes the amide -NH proton to broaden or exchange, making integration unreliable. DMSO-d6 sharpens the amide signal (~10.2 ppm) and slows proton exchange.
-
-
Concentration: 5–10 mg in 600 µL solvent.
-
Caution: Over-concentration leads to viscosity broadening, obscuring the fine
Hz geminal coupling of the acrylamide.
-
Acquisition Parameters
-
Pulse Sequence: zg30 (30° excitation) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 5.0 seconds . The vinylic protons have long T1 relaxation times; insufficient D1 leads to under-integration of the warhead relative to the aromatic ring.
-
Scans (NS): Minimum 32 (S/N > 200:1).
-
Apodization: Exponential multiplication with LB = 0.3 Hz. Do not use excessive line broadening.
Detailed Interpretation & Assignment
The Acrylamide "Warhead" (Vinylic Region)
The acrylamide moiety (
-
(dd, ~6.2-6.3 ppm): The proton cis to the carbonyl. Large coupling to
(trans) and medium to (cis). - (dd, ~5.7-5.8 ppm): The proton cis to the amide nitrogen.
- (dd, ~6.4-6.5 ppm): The proton on the carbonyl carbon.
Diagnostic Coupling Constants (Self-Validation Check): If your spectrum does not match these values, the acrylamide double bond may have polymerized or isomerized.
- : 17.0 ± 0.5 Hz (Large split)
- : 10.0 ± 0.5 Hz (Medium split)
- : 2.0 ± 0.5 Hz (Small split, often unresolved in low-field instruments)
The 3-Fluorophenyl Ring (Aromatic Region)
This is the critical differentiation zone. Unlike the symmetric para-isomer (Alt B), the meta-substitution creates four distinct aromatic environments.
Coupling Logic:
The
- (Ortho): 9–11 Hz
- (Meta): 6–8 Hz
- (Para): 0–2 Hz
Assignment Table (DMSO-d6)
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Explanation |
| NH | Amide | 10.35 | s (br) | Deshielded by carbonyl and aromatic ring. |
| H-2' | Aromatic (Ortho to F & N) | 7.65 | dt (doublet of triplets) | "The Isolated Proton". Splits by F ( |
| H-6' | Aromatic (Ortho to N) | 7.45 | d (broad) | Ortho to N, Para to F. Small |
| H-5' | Aromatic (Meta to N) | 7.35 | q (pseudo-quartet) | The "Triplet of Doublets". |
| H-4' | Aromatic (Para to N) | 6.95 | td (triplet of doublets) | Shielded. Ortho to F ( |
Visualizing the Logic
The following diagrams illustrate the connectivity and the decision tree for distinguishing the target from its isomers.
Structural Connectivity & Coupling Map
Caption: Coupling topology showing the dominant influence of the Fluorine-19 nucleus on the aromatic protons (Red paths) versus the standard vinylic coupling of the warhead (Green path).
Verification Workflow
Caption: Logic flow for distinguishing the target molecule from its regio-isomers based on spectral multiplicity.
Advanced Verification: 19F Decoupling
If the aromatic region is obscured by impurities, a standard 1H spectrum is insufficient.
Protocol: Run a ^{1}H{^{19}F} experiment (Proton observed, Fluorine decoupled).
-
Result: Upon decoupling the fluorine frequency, the complex multiplets of H-2', H-4', and H-5' will collapse into simple doublets or triplets (standard aromatic coupling).
-
Interpretation: If the multiplets do not simplify, the complexity is due to impurities, not fluorine coupling. This is the "Gold Standard" for purity assessment in fluorinated drugs.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Spin-Spin Coupling).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Detailed F-H coupling constants).
-
Reich, H. J. (2023). Structure Determination Using NMR: Spin Systems. University of Wisconsin-Madison.
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Tables of substituent chemical shifts).
Sources
Mass Spectrometry Analysis of N-(3-fluorophenyl)prop-2-enamide Adducts
A Comparative Technical Guide for Drug Discovery
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) methodologies for analyzing adducts of N-(3-fluorophenyl)prop-2-enamide . As a representative N-arylacrylamide , this compound serves as a critical model for Targeted Covalent Inhibitors (TCIs) —a drug class including blockbuster therapies like osimertinib and ibrutinib.
The presence of the 3-fluorophenyl group modulates the electrophilicity of the acrylamide "warhead," influencing its reactivity toward biological nucleophiles such as Glutathione (GSH) and protein Cysteine residues. Accurate analysis of these adducts is essential for determining:
-
Target Engagement: Verifying covalent binding to the protein of interest.[1][2]
-
Reactivity Tuning: Assessing the "Goldilocks" reactivity window to minimize off-target toxicity.
-
Metabolic Stability: Monitoring GSH scavenging in liver microsomes.
This guide compares Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS) workflows, providing validated protocols and data interpretation strategies.
Chemical Mechanism: The Michael Addition
The formation of adducts occurs via a Michael addition reaction.[3][4][5] The thiol group (-SH) of Glutathione or Cysteine acts as a nucleophile, attacking the
Diagram 1: Reaction Mechanism & Fragmentation Pathways
This diagram illustrates the formation of the GSH adduct and the subsequent fragmentation pathways observed in MS/MS analysis.
Caption: Mechanism of Michael addition between N-(3-fluorophenyl)prop-2-enamide and GSH, followed by characteristic MS/MS fragmentation pathways.
Comparative Analysis: QqQ vs. HRMS
Selecting the right instrument depends on the stage of drug development.
Table 1: Performance Comparison Matrix
| Feature | Triple Quadrupole (QqQ) | High-Resolution MS (Orbitrap/Q-TOF) |
| Primary Application | Quantitative Screening (ADME/Tox) | Structural Elucidation & Discovery |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan / ddMS2 (Data Dependent) |
| Sensitivity | Excellent (Femtogram level) | Good (Picogram level) |
| Selectivity | Unit Resolution (0.7 Da) | High Resolution (>30,000 FWHM) |
| Adduct Detection | Requires predicted transitions (Neutral Loss) | Detects unexpected adducts/metabolites |
| Data Processing | Fast, targeted integration | Slower, requires retrospective mining |
| Best For: | Determining | Identifying unknown off-target adducts |
detailed Workflow Comparison
Triple Quadrupole (QqQ) is the "workhorse" for kinetic studies. By using Neutral Loss Scans (129 Da) , you can selectively filter for any compound containing the GSH moiety, even if the warhead structure changes slightly. This is critical for high-throughput screening of warhead libraries.
HRMS (Orbitrap/Q-TOF) is superior for verifying the exact location of the modification. The high mass accuracy (<5 ppm) allows you to distinguish between the desired GSH adduct and potential isobaric interferences or oxidation products.
Experimental Protocols
In Vitro Incubation (Adduct Synthesis)
This protocol generates the GSH adduct for method development.
-
Stock Preparation: Dissolve N-(3-fluorophenyl)prop-2-enamide (10 mM) in DMSO.
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4): 890 µL
-
Glutathione (reduced, 100 mM in water): 100 µL (Final: 10 mM)
-
Compound Stock: 10 µL (Final: 100 µM)
-
-
Incubation: Vortex and incubate at 37°C for 60 minutes.
-
Quenching: Add 1 volume of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
-
Centrifugation: 10,000 x g for 10 min to remove precipitates. Supernatant is ready for injection.
LC-MS/MS Method Parameters
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.
Method A: Triple Quadrupole (Targeted)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Scan Type:
Method B: HRMS (Discovery)
-
Ionization: ESI Positive/Negative Switching.
-
Resolution: 70,000 (at m/z 200).[8]
-
AGC Target: 1e6.
-
Scan Range: 100–1000 m/z.[9]
-
Fragmentation: HCD (Higher-energy C-trap Dissociation), Stepped Collision Energy (20, 30, 40 eV).
Data Analysis & Interpretation
Diagnostic Fragmentation Patterns
The 3-fluorophenyl group provides a unique mass signature. Unlike non-fluorinated analogs, the "warhead" fragment will be shifted by +18 Da (F vs H difference of ~18).
Key Diagnostic Ions (ESI+):
-
m/z 473.15: Protonated Molecular Ion [M+H]+ (Parent: 165.06 + GSH: 307.08 + H).
-
m/z 344.11: [M+H - 129]+. Loss of pyroglutamic acid moiety from the GSH backbone. This is the most abundant peak for acrylamide-GSH adducts.
-
m/z 308.09: [GSH+H]+. Cleavage of the C-S bond, retaining the charge on the glutathione.
-
m/z 166.07: [Warhead+H]+. Cleavage of the C-S bond, retaining charge on the N-(3-fluorophenyl)prop-2-enamide.
Calculating Mass Shifts
When analyzing data, use the following exact masses for filtering:
-
N-(3-fluorophenyl)prop-2-enamide: C9H8FNO (MW: 165.06)
-
Glutathione: C10H17N3O6S (MW: 307.08)
-
Adduct: C19H25FN4O7S
-
Exact Mass: 472.14
-
[M+H]+: 473.1501
-
Diagram 2: Analytical Workflow Decision Tree
This diagram guides the researcher in choosing the correct analysis path based on the experimental goal.
Caption: Decision tree for selecting between Triple Quadrupole and High-Resolution MS workflows based on analytical objectives.
References
-
Cee, V. J., et al. (2015).[10] "Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution."[10][11] Journal of Medicinal Chemistry. Link
-
Dieckhaus, H., et al. (2005). "A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry."[12] Rapid Communications in Mass Spectrometry. Link
-
Thermo Fisher Scientific. (2019). "Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM." Thermo Fisher Application Notes. Link
-
Kalgutkar, A. S., & Dalvie, D. (2012). "Bioactivation in Drug Discovery: Role of Glutathione Trapping." Drug Metabolism and Disposition. Link
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- 3. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
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- 11. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Kinetic Isotope Effects in the Thiol-Michael Addition of N-Aryl Acrylamides
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, N-aryl acrylamides have emerged as a privileged electrophilic warhead.[1][2] Molecules like N-(3-fluorophenyl)prop-2-enamide are designed to form specific, irreversible bonds with nucleophilic residues—typically cysteine—on target proteins.[1][3] The success of this strategy hinges on a finely tuned reactivity: the inhibitor must be reactive enough to bind its target efficiently but not so reactive that it indiscriminately modifies off-target biomolecules.[4] Understanding the precise mechanism of the key bond-forming reaction, the thiol-Michael addition, is therefore paramount.
This guide provides an in-depth comparison of experimental approaches for elucidating the mechanism of thiol addition to N-aryl acrylamides, using N-(3-fluorophenyl)prop-2-enamide as a focal point. We will explore how kinetic isotope effects (KIEs) can provide profound insights into the reaction's transition state structure, offering a powerful tool to guide the rational design of next-generation covalent therapies.
The Mechanistic Question: Concerted or Stepwise?
The addition of a thiol to an acrylamide appears simple on its surface, but it involves two fundamental events: the formation of a C–S bond and the transfer of a proton to the α-carbon. The critical mechanistic question is about the timing of these events. Does the thiol proton get transferred in the same step as C–S bond formation (a concerted mechanism), or does nucleophilic attack occur first to form an enolate intermediate, which is subsequently protonated in a separate, rapid step (a stepwise mechanism)?[1][5]
Kinetic isotope effects offer a direct experimental probe into this question by measuring how isotopic substitution at key atomic positions alters the reaction rate.[6]
Comparison of KIE Probes for Mechanistic Elucidation
To dissect the thiol-Michael addition mechanism, we can compare the outcomes of several distinct isotopic substitution experiments. Each provides a unique piece of the mechanistic puzzle.
Alternative 1: Secondary KIE at the β-Carbon (kH/kD > 1)
A secondary kinetic isotope effect (SKIE) is observed when the isotopic substitution occurs at a position not directly involved in bond breaking or formation.[7][8] For the thiol-Michael addition, substituting the vinyl hydrogens at the β-carbon with deuterium (D) provides a classic SKIE experiment.
-
The Rationale: In the reactant, the β-carbon is sp² hybridized. As the thiol attacks and the C–S bond begins to form in the transition state, this carbon's hybridization starts to shift towards sp³. This change in geometry and vibrational environment is sensitive to isotopic substitution.[8]
-
Expected Outcome: A change from sp² to sp³ hybridization typically leads to a "normal" secondary KIE, with the lighter hydrogen-containing reactant proceeding faster than the deuterium-containing one (kH/kD > 1).[8] Values are usually modest, often in the range of 1.1 to 1.4.[7] An observed SKIE in this range would provide strong evidence that C–S bond formation and the associated hybridization change are part of the rate-determining step.
Alternative 2: Solvent KIE (kH₂O/kD₂O ≈ 1)
A solvent kinetic isotope effect (SKIE) is measured by comparing the reaction rate in a standard protic solvent (like H₂O or an alcohol) versus its deuterated counterpart (D₂O or a deuterated alcohol).[6]
-
The Rationale: This experiment probes the role of proton transfer from the solvent in the rate-determining step. If the transition state involves a proton being transferred from the solvent to the enolate intermediate, the reaction will be slower in D₂O because O-D bonds have a lower zero-point energy and are stronger than O-H bonds.[6]
-
Expected Outcome for Stepwise Mechanism: In a stepwise mechanism where nucleophilic attack is the rate-limiting step and is followed by a fast protonation of the enolate, there is minimal proton transfer in the transition state.[1][5] Consequently, the solvent KIE is expected to be small, with kH₂O/kD₂O close to 1. This result would strongly support a mechanism where C–S bond formation is the sole event in the rate-determining step.
Alternative 3: Primary KIE of the Nucleophile (kSH/kSD > 1)
A primary kinetic isotope effect (PKIE) is observed when a bond to the isotope is broken or formed in the rate-determining step.[7][9] This can be measured by comparing the reaction rate of a normal thiol (R-SH) with its deuterated isotopologue (R-SD).
-
The Rationale: If the reaction proceeds through a concerted mechanism, the S-H bond is breaking in the same transition state as the C–S bond is forming. Replacing H with D will significantly impact the energy of this transition state.
-
Expected Outcome for Concerted Mechanism: A concerted mechanism would be expected to show a significant primary KIE (kSH/kSD > 2, and potentially as high as 7-8), indicating that the S-H bond is indeed breaking in the rate-determining step.[6][7] Conversely, a stepwise mechanism where the S-H bond is not broken until after the rate-limiting step would exhibit a kSH/kSD of approximately 1.
Data Summary: Interpreting KIE Values
The following table summarizes the expected KIE values for the thiol-Michael addition to N-(3-fluorophenyl)prop-2-enamide under different mechanistic scenarios. Studies on the closely related N-phenylacrylamide suggest the mechanism is a stepwise, microscopic reverse of an E1cb elimination, where rate-limiting nucleophilic attack is followed by rapid protonation.[1][5]
| Isotopic Substitution Position | Type of KIE | Expected klight/kheavy (Stepwise) | Expected klight/kheavy (Concerted) | Mechanistic Insight |
| β-alkene position (CH =CH vs CD =CH) | Secondary | > 1 (e.g., 1.1 - 1.4) | > 1 (e.g., 1.1 - 1.4) | A normal SKIE indicates a change in hybridization from sp² toward sp³ at the β-carbon in the transition state, consistent with C-S bond formation being part of the rate-determining step in both scenarios.[8] |
| Solvent (R-OH vs R-OD ) | Solvent | ≈ 1 | > 1 | A value near unity strongly supports a mechanism where proton transfer is not involved in the rate-limiting step, ruling out a concerted pathway where the solvent acts as the proton donor.[1][5] |
| Thiol Nucleophile (RSH vs RSD ) | Primary | ≈ 1 | > 2 | A value near unity indicates the S-H bond is not broken in the rate-determining step, providing powerful evidence against a concerted mechanism.[7] |
Visualizing the Mechanistic Pathways and Experimental Workflow
Reaction Mechanism Diagram
Caption: Comparison of Stepwise vs. Concerted Thiol-Michael Addition Pathways.
Experimental Workflow for Competitive KIE Measurement
Caption: Workflow for a Competitive Kinetic Isotope Effect Experiment.
Experimental Protocols
Protocol 1: Synthesis of β-Deuterated N-(3-fluorophenyl)prop-2-enamide
The synthesis of isotopically labeled compounds is a prerequisite for KIE studies.[10] While a specific procedure for this exact molecule is not published, a general and robust method involves the deuteration of a suitable precursor followed by amide coupling.
Causality: This protocol aims to selectively introduce deuterium at the β-position of the acrylamide. Using a deuterated formylating agent like methyl formate-d is an efficient way to install the deuterium, which is then carried through the subsequent condensation step.[10]
Step-by-Step Methodology:
-
Preparation of β-ketoaldehyde-d₁ (enol form):
-
To a solution of sodium methoxide (1.1 eq) in dry THF at 0 °C, add 3'-fluoroacetophenone (1.0 eq) dropwise.
-
Allow the mixture to stir for 30 minutes.
-
Add methyl formate-d (DCO₂Me, 1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous NH₄Cl and extract with ethyl acetate. The crude product is typically a mixture of enol/enolate and can be used directly.
-
-
Formation of Enaminone:
-
Dissolve the crude β-ketoaldehyde-d₁ from the previous step in methanol.
-
Add dimethylamine (2.0 eq, as a solution in THF or water) and stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to yield the crude deuterated enaminone.
-
-
Amide Formation: (This step is hypothetical and based on standard amide synthesis)
-
The final conversion to the acrylamide would likely involve a multi-step process from the enaminone or a different synthetic route starting from deuterated acrylic acid. A standard method for the unlabeled compound would be the reaction of 3-fluoroaniline with acryloyl chloride.[11]
-
Protocol 2: Competitive KIE Measurement by ¹H NMR Spectroscopy
The competitive method is highly precise for measuring small KIEs because it minimizes systematic errors that can arise from running two separate reactions.[12]
Causality: This protocol measures the KIE by quantifying the relative depletion of the light (H) versus the heavy (D) isotopologue from a mixed pool of starting materials. By using a sub-stoichiometric amount of the reacting partner (the thiol), we ensure that we are measuring the initial, kinetically controlled preference. Analyzing the starting material, rather than the product, avoids complications from potential isotope effects in subsequent steps.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Accurately weigh and dissolve an equimolar mixture of N-(3-fluorophenyl)prop-2-enamide and its β-deuterated analogue.
-
Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
-
-
Initial Time Point (t=0):
-
Acquire a high-resolution ¹H NMR spectrum of the mixture before adding the nucleophile.
-
Integrate the signals for a non-deuterated proton on the acrylamide (e.g., the α-proton) relative to the internal standard. This establishes the initial ratio.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a sub-stoichiometric amount of the thiol nucleophile (e.g., N-acetyl-L-cysteine, 0.1 eq) and a suitable base catalyst if necessary.
-
Acquire ¹H NMR spectra at various time points, ensuring the total reaction conversion remains low (<15%).
-
-
Data Analysis:
-
For each time point, determine the fraction of each isotopologue remaining by integrating the relevant proton signals against the internal standard.
-
The KIE can be calculated using the following equation:
-
KIE = ln(fH) / ln(fD)
-
where fH and fD are the fractions of the light and heavy isotopologues remaining at a given time point, respectively.
-
-
Conclusion
Kinetic isotope effect studies provide an unparalleled level of detail about reaction mechanisms. For N-(3-fluorophenyl)prop-2-enamide and related covalent modifiers, a combination of secondary and solvent KIE experiments can definitively distinguish between a concerted and a stepwise thiol-Michael addition. The consensus from studies on analogous systems points towards a rate-limiting nucleophilic attack followed by rapid protonation.[1][5] This mechanistic understanding is not merely academic; it informs the rational design of inhibitors with optimized reactivity profiles, enhancing their specificity and therapeutic potential. By employing the protocols and interpretive frameworks outlined in this guide, researchers can effectively leverage KIEs to accelerate the development of safer and more effective covalent drugs.
References
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- A Comparative Analysis of Primary vs. Secondary Kinetic Isotope Effects for Researchers, Scientists, and Drug Development Profes - Benchchem.
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A mechanistic study of thiol addition to N-phenylacrylamide. PubMed, Available at: [Link]
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A mechanistic study of thiol addition to N-acryloylpiperidine. RSC Publishing, Available at: [Link]
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Kinetic Isotope Effect-Primary,Secondary.Normal,Inverse.pdf. Slideshare, Available at: [Link]
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Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. pubs.rsc.org, Available at: [Link]
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Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC, Available at: [Link]
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Kinetic isotope effect. Wikipedia, Available at: [Link]
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A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. NIH, Available at: [Link]
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Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, Available at: [Link]
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Recent advances in the development of covalent inhibitors. PMC - NIH, Available at: [Link]
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Kinetic Isotope Effects. Chemistry LibreTexts, Available at: [Link]
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Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository, Available at: [Link]
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Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI, Available at: [Link]
-
Phospha-Michael Addition as a New Click Reaction for Protein Functionalization. PMC, Available at: [Link]
-
Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. PMC, Available at: [Link]
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Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Allen Che, Available at: [Link]
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Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Xingwei Li, Available at: [Link]
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Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL, Available at: [Link]
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Insights into the Mechanism of O(3P)-Mediated Oxidation of Alkenes through Kinetic Isotope Effects and Computational Modeling. The Journal of Organic Chemistry - ACS Publications, Available at: [Link]
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Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH, Available at: [Link]
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Methods of determining mechanisms and Isotope effects. eGyanKosh, Available at: [Link]
-
Syntheses of deuterated phenylpropionic acid derivatives. PubMed, Available at: [Link]
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-
Conjugate addition reactions of carbon nucleophiles to electron-deficient dienes. Chemical Society Reviews (RSC Publishing), Available at: [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI, Available at: [Link]
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Validation of covalent binding of N-(3-fluorophenyl)prop-2-enamide to proteins
Executive Summary: The Chemistry of Engagement
N-(3-fluorophenyl)prop-2-enamide represents a quintessential "scout fragment" in Targeted Covalent Inhibitor (TCI) discovery. Unlike reversible binders that rely on equilibrium thermodynamics, this molecule utilizes a prop-2-enamide (acrylamide) warhead to execute a Michael addition reaction with nucleophilic cysteine residues. The 3-fluorophenyl ring provides a minimal steric footprint while modulating the electrophilicity of the warhead via inductive effects.
Validating the binding of this specific chemotype requires a departure from standard IC50 assays. You are not measuring equilibrium occupancy; you are measuring the kinetics of bond formation (
Warhead Comparative Analysis
In the design of TCIs, the reactivity of the electrophile ("warhead") dictates both potency and selectivity. The acrylamide moiety in N-(3-fluorophenyl)prop-2-enamide offers a "Goldilocks" zone of reactivity—tunable and specific—unlike its more aggressive or sluggish alternatives.
Table 1: Electrophile Performance Comparison
| Feature | Acrylamide (Subject) | Chloroacetamide (Alternative 1) | Vinyl Sulfone (Alternative 2) |
| Structure | |||
| Mechanism | Michael Addition (Reversible/Irreversible) | Nucleophilic Substitution ( | Michael Addition |
| Intrinsic Reactivity | Moderate / Tunable. The fluorophenyl group inductively activates the | High. Often reacts non-specifically with surface cysteines, lysines, and glutathione. | Variable/Slow. Often requires specific geometry in the binding pocket to react. |
| Selectivity | High. Driven by non-covalent recognition elements before bond formation. | Low. Risk of "haptenization" and immune response due to promiscuous binding. | Moderate. Good for specific targets but harder to optimize. |
| Metabolic Stability | Good. Resistant to rapid hydrolysis. | Poor. Susceptible to rapid glutathione conjugation in vivo. | High. Very stable in plasma. |
| Validation Marker | +165.14 Da (Mass Addition) | +Mass - HCl (Loss of Leaving Group) | +Mass (Mass Addition) |
Scientist's Insight: We prioritize the acrylamide warhead because it allows for "ligand-directed" covalent binding. The warhead is sufficiently inert to survive in solution but reacts rapidly once the fluorophenyl moiety docks into a hydrophobic pocket adjacent to a cysteine.
Method A: Intact Protein Mass Spectrometry (The Gold Standard)
The only definitive proof of covalent modification is the direct observation of a mass shift corresponding to the molecular weight of the inhibitor. For N-(3-fluorophenyl)prop-2-enamide (MW
Experimental Logic
We utilize LC-MS (Liquid Chromatography-Mass Spectrometry) on the intact protein.[1] This distinguishes covalent labeling (permanent mass shift) from non-covalent binding (dissociates during ionization).
Protocol: Intact Protein Labeling
-
Preparation: Dilute target protein (e.g., BTK domain, 5 µM) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT or
-mercaptoethanol as they will scavenge the acrylamide. -
Incubation: Add N-(3-fluorophenyl)prop-2-enamide (50 µM, 10x excess) from a DMSO stock.
-
Control A: DMSO vehicle only.
-
Control B: Pre-treatment with N-ethylmaleimide (NEM) to block cysteines (Negative Control).
-
-
Reaction: Incubate at Room Temperature for 60 minutes.
-
Quenching & Desalting (Critical):
-
Acidify with 0.1% Formic Acid to stop the reaction.
-
Pass through a Zeba™ Spin Desalting Column (7K MWCO) or use inline C4 guard column to remove non-covalently bound excess compound.
-
-
Analysis: Inject onto a C4 Reverse Phase HPLC column coupled to a Q-TOF or Orbitrap Mass Spectrometer.
-
Deconvolution: Use Maximum Entropy algorithm to deconvolute the raw charge envelope to zero-charge mass.
Visualization: MS Validation Workflow
Caption: Workflow for validating covalent adduct formation via Intact Protein LC-MS. Successful binding results in a permanent +165 Da mass shift.
Method B: Ellman’s Reagent Assay (Biochemical Screen)
While MS provides structural proof, Ellman’s Assay (DTNB) provides a rapid, high-throughput quantitative measure of cysteine occupancy.
Experimental Logic
DTNB reacts with free sulfhydryl groups (-SH) to release TNB²⁻ (yellow, absorbs at 412 nm).[2][3] If N-(3-fluorophenyl)prop-2-enamide covalently binds the cysteine, the -SH is capped (forming a thioether) and cannot react with DTNB. Therefore, loss of absorbance = binding.
Protocol: Thiol Occupancy Assay
-
Reagent Setup:
-
Buffer: 100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA (EDTA prevents metal-catalyzed oxidation of cysteines).
-
Ellman’s Solution: 4 mg/mL DTNB in buffer.[2]
-
-
Compound Incubation:
-
Incubate Protein (10 µM) + N-(3-fluorophenyl)prop-2-enamide (100 µM) for 60 mins.
-
Blank: Buffer only.
-
Positive Control: Protein + DMSO (100% free thiols).
-
-
Development:
-
Add 50 µL of Ellman’s Solution to the reaction mix.
-
Incubate for 15 minutes at RT.
-
-
Measurement: Read Absorbance at 412 nm.
-
Calculation:
Self-Validation Check: If the absorbance does not drop significantly compared to the DMSO control, the compound is either not binding covalently, or the protein's cysteine is oxidized (inactive). Always run a reduced-glutathione (GSH) standard curve to validate the DTNB reagent itself.
Method C: Glutathione (GSH) Reactivity (Safety Profiling)
A critical aspect of validating an acrylamide probe is proving it is not too reactive. A good probe binds the target protein but reacts slowly with free glutathione (GSH), which is abundant in cells (1-10 mM).
Protocol: GSH Half-Life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[5]
-
Mix N-(3-fluorophenyl)prop-2-enamide (10 µM) with GSH (10 mM) in PBS (pH 7.4).
-
Monitor the disappearance of the parent compound peak via LC-MS over 24 hours.
-
Target Metric: A
indicates the warhead is sufficiently "quiet" for biological use, relying on specific protein binding for activation. If , the compound is likely a non-specific alkylator (pan-assay interference).
Mechanism of Action
The validation relies on the specific chemical mechanism of the Michael Addition. The nucleophilic sulfur of the cysteine attacks the
Visualization: Reaction Pathway
Sources
Safety Operating Guide
Operational Safety Guide: Disposal and Handling of N-(3-fluorophenyl)prop-2-enamide
Executive Safety Directive
N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) is not merely a chemical waste byproduct; it is a reactive electrophile (Michael acceptor) with neurotoxic potential.
Effective disposal requires adhering to two non-negotiable principles:
-
Segregation for Incineration: Due to the fluorine atom, this must be classified as Halogenated Organic Waste . Misclassification into non-halogenated streams can damage incinerator scrubbers and violate EPA/RCRA compliance.
-
Polymerization Control: The acrylamide moiety is prone to exothermic polymerization.[1] Waste containers must never be sealed if an active polymerization is suspected, and stabilizers must be maintained.
Chemical Hazard Profile & Logic
To handle this compound safely, one must understand its reactivity profile.[1][2][3] The "prop-2-enamide" group drives its toxicity and instability, while the "3-fluorophenyl" group dictates its waste stream classification.
| Parameter | Data | Operational Implication |
| CAS Number | 519004-35-4 (Generic isomer often 79-06-1 ref) | Use for waste manifesting.[4] |
| Molecular Formula | C₉H₈FNO | Fluorine content mandates Halogenated Waste stream. |
| Reactivity | Michael Acceptor / Polymerizable | Can crosslink proteins (neurotoxicity) or polymerize exothermically in waste drums. |
| Hazards (GHS) | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[5] 2A | Standard PPE (Nitrile gloves, double-gloving recommended) is mandatory. |
| RCRA Status | Characteristic (Toxic/Reactive) | Treat as Hazardous Waste. (Acrylamide parent is U007). |
Pre-Disposal Stabilization (The "Hidden" Risk)
Expert Insight: The most common accident involving acrylamides in waste storage is runaway polymerization . If you are disposing of high-purity material (>10g) or old stock, you must ensure it does not polymerize inside the waste drum.
Self-Validating Check: Before adding to a bulk waste container, perform a visual check of the material.
-
Is the liquid viscous or cloudy? (Polymerization may have started).[2][6]
-
Is the solid fused into a hard block? (Moisture-induced polymerization).[4]
Stabilization Protocol (for Pure Substances >50g): If disposing of large quantities of pure monomer, add a radical inhibitor to the waste bottle to prevent exotherms.
-
Inhibitor: Hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[4]
-
Concentration: Add to achieve ~100 ppm relative to the waste volume.
-
Validation: Ensure the waste stream is not strongly acidic, as this can overcome the inhibitor.
Disposal Decision Logic
The following workflow dictates the handling of N-(3-fluorophenyl)prop-2-enamide based on its physical state and concentration.
Figure 1: Decision matrix for segregating N-(3-fluorophenyl)prop-2-enamide waste. Note the critical routing to Halogenated streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired solids, contaminated gloves, weighing boats, and paper towels.
-
Containment: Do not throw loose powder into a drum. Place the material into a clear, 6-mil polyethylene bag.
-
Sealing: Twist and tape the bag neck (gooseneck seal).
-
Secondary Containment: Place the first bag into a second 6-mil bag or a wide-mouth HDPE jar.
-
Labeling: Apply a Hazardous Waste label.
-
Disposal: Transfer to the solid waste drum designated for incineration.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors.
-
Selection of Container: Use an HDPE or Glass container. Avoid metal cans if the solution is acidic.
-
Segregation: Pour into the Halogenated Organic Solvents carboy.
-
Why? Even if dissolved in non-halogenated methanol, the Fluorine content of the solute (>1000 ppm usually) legally classifies the whole mixture as halogenated in many jurisdictions.
-
-
Headspace: Leave at least 10% headspace to accommodate potential thermal expansion or slow gas evolution.
-
Labeling: List "N-(3-fluorophenyl)prop-2-enamide" explicitly as a contaminant. Do not just write "Wash Solvents."
Protocol C: Empty Containers (Triple Rinse)
Regulatory Standard (RCRA): A container is "RCRA Empty" only after triple rinsing.
-
Rinse 1: Add solvent (e.g., Acetone or Methanol) to 10% volume. Shake well. Pour rinsate into Halogenated Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Defacing: Cross out the original label. Mark as "Empty."
-
Disposal: The container can now be discarded in standard glass/trash waste, or recycled depending on facility rules.
Emergency Spill Response (Decontamination)
Scenario: A 5g bottle of powder drops and shatters.
Do not wipe with water immediately. Water spreads the monomer.
-
Isolate: Evacuate the immediate area (15 ft radius). Don PPE (Nitrile gloves x2, N95 or respirator if dust is airborne, goggles).
-
Contain: Cover the spill with a chemically inert absorbent (Vermiculite or Sand).
-
Chemical Deactivation (The "Persulfate Method"):
-
Context: This method polymerizes the monomer into a safer, non-neurotoxic solid in situ.
-
Step 1: Mix a fresh solution of 1.6% Potassium Persulfate.
-
Step 2: Mix a fresh solution of 1.6% Sodium Metabisulfite.
-
Step 3: Apply the Persulfate solution to the spill area, followed by the Metabisulfite solution.[3][8][9]
-
Step 4: Allow to stand for 30 minutes. The mixture should form a polymer gel.
-
-
Cleanup: Scoop the polymerized gel/absorbent into a hazardous waste bag.
-
Final Wash: Clean the surface with soap and water.[3][5][7][8]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary for N-(3-fluorophenyl)acrylamide (and related Acrylamide derivatives). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Define Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]
Sources
- 1. snf.com [snf.com]
- 2. ACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. 60252-77-9|N-(4-Fluorophenyl)acrylamide|BLD Pharm [bldpharm.com]
- 5. angenechemical.com [angenechemical.com]
- 6. nj.gov [nj.gov]
- 7. chemscene.com [chemscene.com]
- 8. ehs.unl.edu [ehs.unl.edu]
- 9. www1.udel.edu [www1.udel.edu]
Technical Guide: Safe Handling & PPE for N-(3-fluorophenyl)prop-2-enamide
[1][2]
Executive Safety Summary
N-(3-fluorophenyl)prop-2-enamide (also known as N-(3-fluorophenyl)acrylamide) is a potent electrophile belonging to the class of acrylamides.[1] While often used as a covalent "warhead" in kinase inhibitor design, its chemical utility mirrors its biological hazard.
Core Hazard Mechanism:
This compound features an
-
The "Fluorine Effect": The addition of the 3-fluorophenyl group increases the compound's lipophilicity (LogP) compared to unsubstituted acrylamide. This enhances dermal permeability , allowing the toxin to cross the stratum corneum more rapidly than standard acrylamide protocols might anticipate.
Immediate Action Required:
-
Strict Engineering Controls: Handle only in a certified chemical fume hood.
-
Skin Barrier: Standard latex gloves offer zero protection. Nitrile is the minimum requirement, but breakthrough times are short.
-
Neurological Risk: Acrylamides are cumulative neurotoxins. Exposure symptoms (numbness, ataxia) may be delayed.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed based on the "worst-case" permeation kinetics of fluorinated acrylamides in organic solvents.
Hand Protection (Critical Control Point)
Do not rely on visual degradation. Acrylamides permeate glove materials at the molecular level before physical changes occur.
| Scenario | Glove Material | Minimum Thickness | Est. Breakthrough | Protocol |
| Standard Handling (Solid/Weighing) | Nitrile (Disposable) | 0.11 mm (4 mil) | > 480 min (Solid) | Double Glove. Inspect outer glove for tears.[1] Change immediately if touched.[2] |
| Solution Handling (DMSO/Methanol) | Nitrile (Extended Cuff) | 0.15 mm (6 mil) | < 15 min (Solvent dependent) | "Splash & Change" Rule. If solvent touches glove, remove immediately.[1] DMSO carries the toxin through nitrile. |
| Spill Cleanup / High Exposure | Silver Shield / 4H (Laminate) | Multi-layer | > 480 min | Wear under a nitrile outer glove for dexterity. Laminates are the only material impervious to acrylamides. |
Respiratory & Body Protection[2][4]
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) particulate respirator .[1] N95s are insufficient for potential organic vapor off-gassing if the solid is slightly volatile or contaminated.
-
-
Body:
-
Lab Coat: 100% Cotton or Nomex (flame resistant). Buttoned to the neck.
-
Apron: Chemical-resistant apron (Tychem or PVC) recommended when handling solutions >100 mL.
-
Operational Protocols
Weighing & Static Control
Fluorinated solids are often "fluffy" and prone to static charge, increasing the risk of aerosolization during weighing.
-
Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a balance enclosure with HEPA filtration.
-
Static Elimination: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.
-
The "Wet Wipe" Method: Place a damp Kimwipe ring around the balance pan (not touching it) to locally increase humidity and dissipate charge.
-
Transfer: Weigh into a pre-tared vial. Cap the vial before removing it from the balance enclosure.
Solubilization (The "Trojan Horse" Risk)
Warning: Dissolving this compound in DMSO (Dimethyl Sulfoxide) or DMF creates a hyper-dangerous mixture. DMSO acts as a carrier solvent, transporting the acrylamide through intact skin and nitrile gloves almost instantly.
-
Vessel: Use glass or polypropylene. Avoid polystyrene (some acrylates can fuse/craze plastics).
-
Technique: Add solvent via syringe or pipette to a closed septum vial to minimize open-air exposure.
-
Labeling: Mark all solutions clearly: "DANGER: NEUROTOXIN / CANCER SUSPECT AGENT."
Decision Logic & Workflows
PPE Selection Decision Tree
This logic ensures you match the protection level to the physical state of the contaminant.
Caption: PPE selection logic based on physical state and solvent carrier risk. Note the escalation for DMSO solutions.
Spill Response Workflow
Do not treat this as a standard organic spill.
Caption: Emergency response protocol. Chemical deactivation (polymerization) is preferred over simple absorption.[1]
Disposal & Waste Management
Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.
-
Segregation: Keep separate from oxidizers (peroxides, nitrates) to prevent uncontrolled polymerization or fire.
-
Liquid Waste: Collect in a dedicated "High Hazard - Toxic" carboy. If dissolved in DMSO, note "Contains DMSO - Skin Penetration Hazard" on the tag.
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and sealed with tape.
-
RCRA Classification: While N-(3-fluorophenyl)prop-2-enamide may not have a specific U-list code, it should be managed equivalently to Acrylamide (U007) due to toxicity and reactivity.
References
-
National Institutes of Health (NIH) - PubChem. Acrylamide Compound Summary. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Acrylamide). Retrieved from [Link][1]
-
University of California, Berkeley (EH&S). Standard Operating Procedure: Acrylamide.[3] (Provides basis for polymerization decontamination protocols). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Acrylamides and Fluorinated Derivatives. Retrieved from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
